NADdisodiumsalt
Description
Significance of Nicotinamide (B372718) Adenine (B156593) Dinucleotide in Biological Systems
Nicotinamide Adenine Dinucleotide is a cornerstone of cellular metabolism, playing a multifaceted role in various biological processes. wikipedia.orgnih.gov Found in all living cells, this dinucleotide, composed of two nucleotides joined by their phosphate (B84403) groups, is essential for life. wikipedia.org
One of its primary functions is as a coenzyme in redox reactions, where it acts as an electron carrier. wikipedia.org In these reactions, NAD+ functions as an oxidizing agent, accepting electrons from other molecules to become reduced to NADH. wikipedia.org This ability to cycle between its oxidized (NAD+) and reduced (NADH) states is fundamental to cellular energy production, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. wikipedia.orgchemicalbook.com
Beyond its role in energy metabolism, NAD+ is a critical substrate for several enzyme families that are not involved in redox reactions. These include:
Sirtuins: A class of enzymes that use NAD+ to remove acetyl groups from proteins, a key process in gene expression and DNA repair. wikipedia.orgmdpi.com
Poly(ADP-ribose) polymerases (PARPs): These enzymes are involved in DNA repair and the maintenance of genomic stability, consuming NAD+ in the process. nih.govnih.gov
CD38 and CD157: These are NAD+ glycohydrolases that play roles in immune cell function and calcium signaling. nih.gov
Furthermore, NAD+ serves as a precursor for the second messenger molecule, cyclic ADP-ribose, which is involved in intracellular calcium signaling. wikipedia.orgmdpi.com It also acts as a substrate for bacterial DNA ligases. wikipedia.org The diverse roles of NAD highlight its central importance in maintaining cellular homeostasis, influencing everything from metabolic pathways and DNA repair to cellular senescence and immune responses. nih.gov
Overview of NAD+/NADH and NADP+/NADPH Redox Pairs
The functionality of nicotinamide adenine dinucleotides in biological systems is largely defined by two principal redox pairs: NAD+/NADH and NADP+/NADPH. nih.gov These pairs are essential for maintaining cellular redox balance and driving a vast array of metabolic reactions. nih.gov
The NAD+/NADH redox couple is central to cellular energy metabolism. nih.gov NAD+ acts as a primary oxidizing agent in catabolic pathways such as glycolysis and the citric acid cycle, accepting electrons to form NADH. libretexts.org NADH then serves as a crucial electron donor to the electron transport chain, facilitating the production of ATP through oxidative phosphorylation. chemicalbook.com The ratio of NAD+ to NADH is a key indicator of the cell's metabolic state and influences the activity of numerous dehydrogenases. nih.govbiorxiv.org
The NADP+/NADPH redox pair, while structurally similar to NAD+/NADH with the addition of a phosphate group, has a distinct metabolic role. wikipedia.org NADPH is predominantly involved in anabolic (biosynthetic) reactions, providing the reducing power necessary for processes like fatty acid synthesis, nucleic acid synthesis, and the regeneration of antioxidants such as glutathione. libretexts.orgcreative-proteomics.com The pentose (B10789219) phosphate pathway is a major source of NADPH production. The NADP+/NADPH ratio is critical for maintaining the redox environment and protecting the cell against oxidative stress. creative-proteomics.com
A key distinction between the two pairs is their typical cellular roles. The NAD+/NADH system is primarily catabolic, involved in breaking down molecules to produce energy. libretexts.org In contrast, the NADP+/NADPH system is mainly anabolic, using energy to build complex molecules. libretexts.org The compartmentalization of these redox pairs within the cell, with distinct pools in the cytoplasm and mitochondria, allows for independent regulation of catabolic and anabolic processes. nih.gov
Rationale for Research on Nicotinamide Adenine Dinucleotide Disodium (B8443419) Salt in Biochemical Systems
The disodium salt of nicotinamide adenine dinucleotide, particularly the reduced form (NADH disodium salt), is a widely utilized compound in biochemical and biotechnological research for several key reasons. sigmaaldrich.comwasteless.bio Its stability and solubility in aqueous solutions make it a preferred reagent for in vitro studies. sigmaaldrich.com
One of the primary applications of NAD disodium salt is in enzymatic assays . wasteless.bio Many dehydrogenases, a large class of enzymes that catalyze oxidation-reduction reactions, require NAD+ or NADH as a coenzyme. sigmaaldrich.com The conversion between NAD+ and NADH can be monitored spectrophotometrically. NADH has a characteristic absorbance peak at 340 nm, while NAD+ does not. sigmaaldrich.comsigmaaldrich.com This property allows researchers to measure the activity of NAD-dependent enzymes by tracking the change in absorbance at this wavelength. sigmaaldrich.com
Furthermore, the fluorescent properties of NADH, in contrast to the non-fluorescent NAD+, provide a highly sensitive method for detecting low concentrations of these nucleotides. sigmaaldrich.commpbio.com This fluorescence allows for the development of sensitive assays to measure metabolites and the activity of enzymes present in minute quantities in tissues. sigmaaldrich.commpbio.com This technique, often part of an "enzyme cycling" system, can amplify the signal, enabling the detection of substances at concentrations as low as 10⁻⁷ M. sigmaaldrich.commpbio.com
The use of the disodium salt form offers practical advantages in the laboratory. It is typically a stable, white to beige powder that can be accurately weighed and dissolved to prepare solutions of known concentrations for experimental use. chemicalbook.comchemicalbook.com This facilitates its use in a variety of research applications, including kinetic studies of enzymes, biocatalytic synthesis reactions, and metabolic research. signalchemdx.com The stability of NADH disodium salt in appropriate buffer systems, such as Tris buffer, ensures the reliability and reproducibility of experimental results. sigmaaldrich.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H26N7Na2O14P2+ |
|---|---|
Molecular Weight |
708.4 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H27N7O14P2.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);;/q;2*+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 |
InChI Key |
GUIOTHWMFMEYPG-WUEGHLCSSA-M |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.[Na+].[Na+] |
Origin of Product |
United States |
Fundamental Biochemical and Metabolic Roles of Nicotinamide Adenine Dinucleotide and Its Reduced Form
Participation in Cellular Redox Homeostasis
Cellular redox homeostasis refers to the tightly regulated balance between oxidizing and reducing equivalents within a cell, which is critical for normal cellular function and viability. nih.govnih.gov The NAD+/NADH redox couple is a cornerstone of this balance. nih.govaging-us.com NAD+ acts as an oxidizing agent, accepting electrons from other molecules to become reduced to NADH. wikipedia.org In turn, NADH serves as a reducing agent, donating these electrons in various biochemical reactions. wikipedia.org
This continuous interconversion between NAD+ and NADH is essential for maintaining the cellular redox state. aging-us.com An imbalance in the NAD+/NADH ratio can lead to either oxidative or reductive stress, both of which can impair cellular processes and have been linked to various pathological conditions. nih.govaging-us.com The ratio of NAD+ to NADH varies between cellular compartments, reflecting their distinct metabolic roles. For instance, the cytoplasm and nucleus typically have a high NAD+/NADH ratio, while the mitochondria have a much lower ratio. embopress.org This compartmentalization underscores the importance of precise regulation of NAD(H) levels throughout the cell. embopress.org
Several enzymatic systems contribute to maintaining redox balance. For example, NAD(P)H, along with glutathione, plays a role in defending against oxidative stress by participating in the removal of reactive oxygen species (ROS). nih.govresearchgate.net NAD(P)H acts as a substrate for enzymes like NADPH oxidases, which can produce ROS, but it is also essential for the function of antioxidant enzymes that neutralize these reactive molecules. nih.govresearchgate.net
Role in Catabolic Metabolic Pathways
Catabolic pathways are metabolic processes that break down large molecules into smaller units, releasing energy in the process. NAD+ plays a fundamental role as an electron acceptor in many of these key energy-yielding pathways. nih.govnih.gov
Glycolysis and Pyruvate (B1213749) Metabolism
Under aerobic conditions, the NADH produced during glycolysis is typically re-oxidized in the electron transport chain. calstate.edu However, under anaerobic conditions, or in cells lacking mitochondria, NAD+ is regenerated through the conversion of pyruvate to lactate (B86563), a process known as lactic acid fermentation. jove.comcalstate.edumdpi.com This allows for the continued production of ATP through glycolysis even in the absence of oxygen. calstate.edu
Tricarboxylic Acid Cycle (Krebs Cycle)
Several key dehydrogenase enzymes within the TCA cycle utilize NAD+ as an electron acceptor, leading to the production of NADH. stanford.edu The NADH generated in the TCA cycle is a major carrier of electrons to the electron transport chain, where the majority of ATP is produced. wikipedia.org The activity of the TCA cycle is regulated by the availability of NAD+ and the ratio of NAD+ to NADH, with NADH acting as an inhibitor of some of the cycle's enzymes. nih.gov
Beta-Oxidation of Fatty Acids
Beta-oxidation is the catabolic process by which fatty acid molecules are broken down in the mitochondria to produce acetyl-CoA, NADH, and FADH2. wikipedia.org This pathway is a major source of energy, particularly during periods of fasting or prolonged exercise.
The process involves a series of four enzymatic reactions that are repeated, with each cycle shortening the fatty acid chain by two carbons and generating one molecule each of acetyl-CoA, NADH, and FADH2. wikipedia.orgbiostacklabs.com One of the key steps is the oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, a reaction catalyzed by 3-hydroxyacyl-CoA dehydrogenase, which uses NAD+ as the electron acceptor. biostacklabs.compressbooks.pub The NADH produced during beta-oxidation, along with the FADH2, then donates its electrons to the electron transport chain for ATP synthesis. wikipedia.org The rate of beta-oxidation is influenced by the mitochondrial NAD+ levels. researchgate.net
Electron Transport Chain and Oxidative Phosphorylation Linkages
The electron transport chain (ETC) is a series of protein complexes located in the inner mitochondrial membrane. khanacademy.orgwikipedia.org It is the final stage of cellular respiration where the majority of ATP is produced through a process called oxidative phosphorylation. nih.gov
The NADH and FADH2 molecules generated during glycolysis, pyruvate oxidation, the TCA cycle, and beta-oxidation donate their high-energy electrons to the ETC. khanacademy.orglibretexts.org As electrons are passed down the chain through a series of redox reactions, energy is released and used to pump protons from the mitochondrial matrix to the intermembrane space, creating a proton gradient. khanacademy.orgsavemyexams.com
This proton gradient represents a form of stored energy that is then used by ATP synthase to drive the synthesis of ATP from ADP and inorganic phosphate (B84403). nih.govlibretexts.org The process is termed oxidative phosphorylation because the phosphorylation of ADP is coupled to the oxidation of NADH and FADH2. nih.gov The regeneration of NAD+ and FAD from NADH and FADH2 during this process is essential for the continued operation of the catabolic pathways that produce them. khanacademy.org Oxygen serves as the final electron acceptor in the ETC, combining with electrons and protons to form water. savemyexams.com
Role in Anabolic Metabolic Processes
While NAD+ is a key oxidizing agent in catabolism, its phosphorylated and reduced form, NADPH, is the primary reducing agent in anabolic (biosynthetic) pathways. wikipedia.org Anabolic reactions require an input of energy and reducing power to build complex molecules from simpler precursors. NADPH provides the necessary electrons for a variety of synthetic reactions. wikipedia.orgwikipedia.org
Pathways that rely on NADPH include the synthesis of fatty acids, cholesterol, steroids, and nucleic acids. wikipedia.orgwikipedia.org For example, in fatty acid synthesis, NADPH is used to reduce the growing acyl chain. wikipedia.org NADPH also plays a critical role in protecting against oxidative stress by regenerating the antioxidant glutathione. wikipedia.org
Although the primary roles are distinct, the NAD and NADP pools are interconnected. NAD+ can be converted to NADP+ by the enzyme NAD kinase. nih.govwikipedia.org This allows the cell to balance the needs of catabolism and anabolism by adjusting the relative amounts of NAD(H) and NADP(H). wikipedia.org
Table 1: Key Metabolic Pathways Involving NAD+/NADH
| Metabolic Pathway | Cellular Location | Role of NAD+/NADH | Key Enzymes |
|---|---|---|---|
| Glycolysis | Cytoplasm | NAD+ is reduced to NADH | Glyceraldehyde-3-phosphate dehydrogenase |
| Pyruvate Dehydrogenase Complex | Mitochondrial Matrix | NAD+ is reduced to NADH | Pyruvate Dehydrogenase |
| Tricarboxylic Acid (TCA) Cycle | Mitochondrial Matrix | NAD+ is reduced to NADH in multiple steps | Isocitrate Dehydrogenase, α-Ketoglutarate Dehydrogenase, Malate (B86768) Dehydrogenase |
| Beta-Oxidation | Mitochondrial Matrix | NAD+ is reduced to NADH | 3-Hydroxyacyl-CoA Dehydrogenase |
| Electron Transport Chain | Inner Mitochondrial Membrane | NADH is oxidized to NAD+ | NADH-ubiquinone oxidoreductase (Complex I) |
| Lactic Acid Fermentation | Cytoplasm | NADH is oxidized to NAD+ | Lactate Dehydrogenase |
Lipid Biosynthesis
While the primary reducing power for the de novo synthesis of fatty acids in the cytosol is largely provided by NADPH, the NAD+/NADH couple is also integral to lipid metabolism. wikipedia.orgtandfonline.com Its role is evident in several key processes:
Fatty Acid Elongation and Desaturation: The creation of longer-chain and unsaturated fatty acids involves enzymatic steps that can utilize NADH. For instance, the process of aerobic desaturation, which introduces double bonds into fatty acid chains, requires NADH as a cofactor for the desaturase enzymes. wikipedia.org
Glycerol (B35011) Synthesis: The glycerol backbone of triglycerides is derived from glycerol-3-phosphate, which is produced from the glycolytic intermediate dihydroxyacetone phosphate (DHAP) in a reaction catalyzed by glycerol-3-phosphate dehydrogenase, using NADH as the reducing agent.
Bacterial Fatty Acid Synthesis (FAS II): In some bacteria, the Type II fatty acid synthesis (FAS II) system utilizes an enoyl-acyl carrier protein reductase that is dependent on NADH. For example, the FabV enzyme in Clostridium acetobutylicum catalyzes the reduction of a carbon-carbon double bond during fatty acid elongation using NADH. uniprot.org
Regulation of Lipid Metabolism: The ratio of NADH to NAD+ can allosterically regulate enzymes involved in fatty acid β-oxidation, the process of breaking down fatty acids. aocs.org A high NADH/NAD+ ratio signals high energy status and inhibits β-oxidation, thus indirectly influencing the balance towards lipid synthesis or storage. aocs.org
Table 1: Selected Roles of NAD+/NADH in Lipid Metabolism
| Metabolic Process | Enzyme Example | Role of NAD+/NADH |
|---|---|---|
| Glycerol Backbone Synthesis | Glycerol-3-Phosphate Dehydrogenase | NADH is oxidized to NAD+ to reduce DHAP to glycerol-3-phosphate. |
| Fatty Acid Desaturation | Fatty acyl-CoA desaturase | NADH provides reducing equivalents for the introduction of double bonds. wikipedia.org |
| Bacterial Fatty Acid Synthesis | Enoyl-ACP reductase (FabV) | NADH is the reductant for the elongation of the fatty acyl chain. uniprot.org |
Nucleic Acid Synthesis
The synthesis of nucleic acids, DNA and RNA, is an energy-intensive process that relies on a steady supply of nucleotide precursors. While NADPH is more directly involved in the synthesis of deoxyribonucleotides, the NAD+/NADH pool is fundamentally linked to this process.
Precursor for NADP+: NAD+ is the direct precursor for the synthesis of NADP+ through the action of NAD+ kinases. nih.govnih.gov This NADP+ is then reduced to NADPH, which is essential for nucleic acid synthesis.
Ribonucleotide Reduction: The enzyme ribonucleotide reductase catalyzes the conversion of ribonucleotides (the building blocks of RNA) to deoxyribonucleotides (the building blocks of DNA). This reduction requires the reducing power of NADPH. promega.com Therefore, a healthy pool of NAD+ is necessary to generate the NADPH needed for DNA synthesis.
Energy for Synthesis: The synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides is metabolically expensive, requiring ATP. The production of ATP through glycolysis and oxidative phosphorylation is heavily dependent on the oxidation of NADH. rsc.org
DNA Repair: While not direct synthesis, the maintenance of nucleic acid integrity is crucial. NAD+ is a required substrate for poly(ADP-ribose) polymerases (PARPs), enzymes that play a critical role in DNA repair and the maintenance of genomic stability. promega.comaai.org
Table 2: Involvement of the NAD/NADP System in Nucleic Acid Synthesis
| Process | Key Molecule | Function |
|---|---|---|
| Deoxyribonucleotide Synthesis | NADPH | Provides the reducing power for ribonucleotide reductase to convert ribonucleotides into deoxyribonucleotides. promega.com |
| Precursor Synthesis | NAD+ | Acts as the substrate for NAD+ kinase to produce NADP+, the precursor to NADPH. nih.govnih.gov |
| Energy Supply | NADH | Oxidation of NADH is a primary driver of ATP synthesis, which provides the energy for nucleotide biosynthesis. rsc.org |
Photosynthetic Carbon Fixation (Calvin Cycle)
In photosynthetic organisms, the conversion of atmospheric carbon dioxide into organic molecules occurs through a series of reactions known as the Calvin cycle. wikipedia.org This anabolic process requires a significant input of energy and reducing power, which are supplied by ATP and NADPH, respectively. khanacademy.org NADPH, the phosphorylated and reduced form of NAD+, is the key player in this context. libretexts.org
The Calvin cycle can be divided into three main stages: fixation, reduction, and regeneration. opentextbc.ca
Fixation: Carbon dioxide is incorporated into an organic molecule, ribulose-1,5-bisphosphate (RuBP), by the enzyme RuBisCO.
Reduction: This is the stage where NADPH is directly consumed. The intermediate molecule, 3-phosphoglycerate (B1209933) (3-PGA), is first phosphorylated by ATP and then reduced by NADPH to form glyceraldehyde-3-phosphate (G3P). khanacademy.org This reaction is catalyzed by glyceraldehyde-3-phosphate dehydrogenase. For every six molecules of CO2 fixed, 12 molecules of NADPH are oxidized to NADP+. wikipedia.org
Regeneration: Some of the G3P produced is used to synthesize glucose and other organic molecules, while the rest is used to regenerate RuBP, a process that also consumes ATP.
The NADP+ and ADP generated during the reduction and regeneration phases are then returned to the light-dependent reactions of photosynthesis to be converted back into NADPH and ATP. khanacademy.org
Table 3: Stoichiometry of the Calvin Cycle (for one molecule of Glucose)
| Input | Output |
|---|---|
| 6 CO2 | 1 Glucose |
| 18 ATP | 18 ADP |
| 12 NADPH | 12 NADP+ |
| 12 H+ |
Interconversion Dynamics of NAD+/NADH and NADP+/NADPH Pools
Cells maintain distinct and dynamically regulated pools of NAD+/NADH and NADP+/NADPH, which are largely segregated within different subcellular compartments. nih.govnih.gov The balance and interconversion of these pools are crucial for coordinating cellular metabolism, as NAD+ is typically maintained in a more oxidized state (high NAD+/NADH ratio) to act as an oxidizing agent in catabolic pathways, while NADP+ is kept in a more reduced state (high NADPH/NADP+ ratio) to serve as a reducing agent in anabolic pathways. tandfonline.comnih.gov
The key enzymes and processes governing these dynamics include:
NAD+ Kinases (NADK): These enzymes are central to the synthesis of NADP+. They catalyze the phosphorylation of NAD+ at the 2' position of the ribose moiety of adenosine (B11128), using ATP as the phosphate donor, to produce NADP+. nih.govtandfonline.com Different isoforms of NADK exist and are localized to specific cellular compartments, such as the cytosol and mitochondria, allowing for the maintenance of separate NADP(H) pools. nih.govtandfonline.com
Nicotinamide (B372718) Nucleotide Transhydrogenase (NNT): This enzyme, located in the inner mitochondrial membrane of eukaryotes, catalyzes the reversible transfer of a hydride ion between NADH and NADP+. nih.govwikipedia.org It couples the reduction of NADP+ to NADPH with the oxidation of NADH to NAD+, often driven by the proton-motive force across the mitochondrial membrane. wikipedia.org This allows the cell to generate mitochondrial NADPH from the larger NADH pool.
NADP+ Phosphatases: These enzymes can hydrolyze the phosphate group from NADP(H) to regenerate NAD(H), providing another layer of regulation. wikipedia.org
Metabolic Pathways: The ratios of these cofactors are also heavily influenced by the rates of metabolic pathways that produce or consume them. For example, the pentose (B10789219) phosphate pathway is a major producer of cytosolic NADPH, while glycolysis and the citric acid cycle are major producers of NADH. nih.gov
The compartmentalization of these pools is critical for cellular function. The mitochondrial inner membrane is generally impermeable to NAD(H) and NADP(H), necessitating shuttle systems, such as the malate-aspartate shuttle, to transfer reducing equivalents between the cytosol and mitochondria. nih.govresearchgate.net This segregation allows for the simultaneous operation of opposing metabolic pathways (e.g., fatty acid synthesis in the cytosol and fatty acid oxidation in the mitochondria).
Table 4: Key Enzymes in NAD(P)/NAD(P)H Interconversion
| Enzyme | Location | Reaction Catalyzed | Primary Function |
|---|---|---|---|
| NAD+ Kinase (NADK) | Cytosol, Mitochondria | NAD+ + ATP → NADP+ + ADP | Synthesis of NADP+ from NAD+. nih.gov |
| Nicotinamide Nucleotide Transhydrogenase (NNT) | Inner Mitochondrial Membrane | NADH + NADP+ ↔ NAD+ + NADPH | Generation of mitochondrial NADPH from NADH. nih.gov |
| NADP+ Phosphatase | Various | NADP(H) + H2O → NAD(H) + Pi | Regeneration of NAD(H) from NADP(H). wikipedia.org |
Enzymology and Mechanistic Studies of Nad/nadh Dependent Enzymes
Nicotinamide (B372718) Adenine (B156593) Dinucleotide-Dependent Dehydrogenases
NAD-dependent dehydrogenases are a class of oxidoreductase enzymes that catalyze the transfer of electrons from a substrate to NAD+, reducing it to NADH, or the reverse reaction. wikipedia.orgwikipedia.org These reactions are fundamental to cellular metabolism, including glycolysis, the citric acid cycle, and oxidative phosphorylation. nih.govnih.gov
Specific Dehydrogenase Enzyme Mechanisms (e.g., Lactate (B86563) Dehydrogenase, Malate (B86768) Dehydrogenase, Isocitrate Dehydrogenase)
Lactate Dehydrogenase (LDH): LDH (EC 1.1.1.27) catalyzes the reversible conversion of pyruvate (B1213749) to lactate, a crucial step in anaerobic metabolism. sciencequery.comwikipedia.org The reaction mechanism follows an ordered sequence where NAD+ binds to the enzyme first, followed by the substrate (lactate or pyruvate). uwec.edu A hydride ion is then rapidly transferred from the substrate to NAD+ (or from NADH to pyruvate), forming a ternary complex. sciencequery.comuwec.eduebi.ac.uk The final product (pyruvate or lactate) dissociates first, followed by the coenzyme (NADH or NAD+). uwec.edu The dissociation of the coenzyme is often the rate-limiting step in the reaction. uwec.edu The catalytic mechanism involves a histidine residue (His193) acting as a proton donor/acceptor. ebi.ac.uk
Malate Dehydrogenase (MDH): MDH (EC 1.1.1.37) is a key enzyme in the citric acid cycle, catalyzing the reversible oxidation of L-malate to oxaloacetate. nih.govwikipedia.org The reaction proceeds via an ordered Bi-Bi kinetic mechanism, with NAD+ binding first, followed by L-malate. nih.gov The active site contains a catalytic dyad of histidine (His-177 or His-195) and aspartate (Asp-150 or Asp-168), along with arginine residues that bind the substrate's carboxylate groups. nih.govwikipedia.orgresearchgate.net The histidine residue, stabilized by the aspartate, abstracts a proton from the hydroxyl group of malate, facilitating the transfer of a hydride ion to the nicotinamide ring of NAD+. wikipedia.orguwec.eduebi.ac.uk Studies suggest that the hydride transfer is the rate-limiting step, with a higher energy barrier than the initial proton transfer. uwec.edu
Isocitrate Dehydrogenase (IDH): IDH (EC 1.1.1.41 and 1.1.1.42) catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate, a rate-limiting step in the citric acid cycle. wikipedia.orguwec.edu The reaction is a two-step process: first, the oxidation of isocitrate to the intermediate oxalosuccinate, coupled with the reduction of NAD+ to NADH. wikipedia.orgyoutube.com This is followed by the decarboxylation of oxalosuccinate to form alpha-ketoglutarate. wikipedia.orguwec.edu The enzyme requires a divalent metal ion, such as Mg2+ or Mn2+, for activity. wikipedia.orgnih.gov The catalytic mechanism involves key amino acid residues that bind the substrate and coenzyme, with a lysine (B10760008) residue positioned to deprotonate the substrate's hydroxyl group. nih.gov
| Enzyme | EC Number | Reaction Catalyzed | Key Mechanistic Features |
| Lactate Dehydrogenase | 1.1.1.27 | Pyruvate + NADH + H+ ↔ Lactate + NAD+ | Ordered sequential binding (coenzyme first); Hydride transfer; His193 acts as proton donor/acceptor. uwec.eduebi.ac.uk |
| Malate Dehydrogenase | 1.1.1.37 | L-Malate + NAD+ ↔ Oxaloacetate + NADH + H+ | Ordered sequential binding; His-Asp catalytic dyad; Rate-limiting hydride transfer. nih.govwikipedia.orguwec.edu |
| Isocitrate Dehydrogenase | 1.1.1.41 | Isocitrate + NAD+ → α-Ketoglutarate + CO2 + NADH | Two-step oxidation and decarboxylation; Requires Mg2+ or Mn2+; Involves oxalosuccinate intermediate. wikipedia.orguwec.edunih.gov |
Kinetic and Thermodynamic Aspects of Hydride Transfer
The enzyme's active site creates a specific environment that facilitates this transfer, lowering the activation energy compared to the reaction in solution. researchgate.net The thermodynamics of the reaction, indicated by the change in Gibbs Free Energy (ΔG), determine the direction of the reaction under cellular conditions. For example, the conversion of malate to oxaloacetate by MDH has a large positive standard free energy change (+29.7 kJ/mol), but in the cell, the reaction is pulled forward by the rapid consumption of oxaloacetate. wikipedia.org Conversely, the conversion of pyruvate to lactate by LDH is highly favorable, with a large negative free energy change. uwec.edu
| Parameter | Description | Significance in NAD-Dependent Reactions |
| Rate-Limiting Step | The slowest step in a reaction mechanism that determines the overall rate. | Often a combination of hydride transfer and coenzyme (NAD+/NADH) dissociation. uwec.edunih.govacs.org |
| Kinetic Isotope Effect (KIE) | A change in reaction rate upon isotopic substitution. | Used to probe the transition state of the hydride transfer step; values around 2-3 suggest this step is partially rate-limiting. nih.govacs.org |
| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a system. | Determines the equilibrium and directionality of the dehydrogenase reaction in the cell. wikipedia.org |
| Enzyme Active Site | The region of an enzyme where substrate molecules bind and undergo a chemical reaction. | Optimizes the orientation of the substrate and NAD+ and provides catalytic residues to lower the activation energy for hydride transfer. ebi.ac.ukwikipedia.org |
NAD-Consuming Enzymes in Cellular Processes
Beyond its role in redox reactions, NAD+ is a crucial substrate for several families of enzymes that cleave the molecule to mediate cellular signaling and post-translational modifications. nih.govnih.gov These processes are integral to DNA repair, gene regulation, and calcium signaling.
Sirtuins (SIRTs) and Protein Deacylation Mechanisms
Sirtuins are a family of NAD+-dependent protein deacylases and mono-ADP-ribosyltransferases. nih.govnih.govyoutube.com In the deacetylation reaction, SIRT1, the most studied mammalian sirtuin, binds both an acetylated lysine residue on a target protein and NAD+. youtube.com The reaction mechanism involves the cleavage of NAD+ and the transfer of the acetyl group from the protein substrate to the ADP-ribose moiety of NAD+. wikipedia.org This process yields the deacetylated protein, nicotinamide (NAM), and O-acetyl-ADP-ribose. wikipedia.orgnih.gov Because their activity is dependent on NAD+ availability, sirtuins act as metabolic sensors, linking cellular energy status to the regulation of gene expression and metabolic pathways. youtube.com They regulate transcription by deacetylating histones and other proteins like transcription factors. nih.govyoutube.com
Poly(ADP-ribose) Polymerases (PARPs) in DNA Repair and Stress Response
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for the DNA damage response. nih.gov Upon detecting a DNA strand break, PARP1, a key member of the family, is activated. nih.govoup.com It uses NAD+ as a substrate to synthesize long, branched chains of poly(ADP-ribose) (PAR) and attaches them to itself and other acceptor proteins near the site of damage. researchgate.netresearchgate.net This process, known as PARylation, involves the release of nicotinamide. researchgate.net The negatively charged PAR polymer acts as a scaffold, recruiting DNA repair proteins to the damaged site to facilitate repair. oup.comresearchgate.net The massive consumption of NAD+ by PARP activation during significant DNA damage can deplete cellular NAD+ pools, impacting cellular metabolism and potentially leading to cell death. nih.gov
Cyclic ADP-ribose Synthases (e.g., CD38, BST1) and cADP-ribose Generation
Cyclic ADP-ribose (cADPR) is a second messenger molecule that mobilizes calcium from intracellular stores. wikipedia.org It is synthesized from NAD+ by the action of ADP-ribosyl cyclases, with CD38 being the primary enzyme responsible for its generation in mammals. wikipedia.orgnih.gov The enzyme catalyzes the cleavage of the bond between nicotinamide and the ribose and forms a new bond between the N1 of the adenine base and the ribose, creating the cyclic structure. wikipedia.org cADPR then binds to and activates ryanodine (B192298) receptors on the endoplasmic reticulum, triggering the release of Ca2+ into the cytosol. nih.gov This NAD+-dependent signaling pathway is crucial for a variety of physiological processes, including insulin (B600854) secretion. nih.gov
| Enzyme Family | Key Function | NAD+ Role | Mechanism | Cellular Process |
| Sirtuins (SIRTs) | Protein Deacylation | Substrate | NAD+ is cleaved, and the acetyl group is transferred to the ADP-ribose portion, releasing nicotinamide. wikipedia.orgnih.gov | Gene expression, metabolism, aging. youtube.comyoutube.com |
| PARPs | DNA Repair | Substrate | NAD+ is polymerized into poly(ADP-ribose) chains on target proteins. researchgate.netresearchgate.net | DNA damage response, genomic stability. nih.govnih.gov |
| cADPR Synthases (CD38) | Calcium Signaling | Substrate | NAD+ is cyclized to form cyclic ADP-ribose (cADPR), releasing nicotinamide. wikipedia.orgnih.gov | Intracellular Ca2+ mobilization, insulin secretion. nih.gov |
ADP-ribosyltransferases and Protein ADP-Ribosylation
Protein ADP-ribosylation is a reversible post-translational modification essential for numerous cellular functions, including DNA repair, cell signaling, gene regulation, and apoptosis. wikipedia.org This process is catalyzed by a family of enzymes known as ADP-ribosyltransferases (ARTs), which use NAD+ as the donor molecule. nih.govnih.gov The reaction involves the transfer of a single ADP-ribose unit (mono-ADP-ribosylation or MARylation) or a chain of ADP-ribose units (poly-ADP-ribosylation or PARylation) from NAD+ to specific amino acid residues on a target protein. nih.govnih.govnih.gov
The fundamental mechanism involves the cleavage of the N-glycosidic bond between the nicotinamide and ribose moieties of NAD+, followed by a nucleophilic attack from the target amino acid side chain. wikipedia.org This results in the formation of an N-, O-, or S-glycosidic linkage between the protein and the ADP-ribose, with the concurrent release of nicotinamide. wikipedia.orgnih.gov A wide range of amino acids can serve as acceptors for ADP-ribose, including glutamate (B1630785), aspartate, serine, arginine, cysteine, and lysine. wikipedia.orgnih.govdovemed.com
The ART enzyme superfamily is diverse, with the Poly(ADP-ribose) polymerase (PARP) family being a prominent member in eukaryotes. wikipedia.orgresearchgate.net PARP1, a key enzyme in this family, is activated by DNA damage and plays a critical role in recruiting DNA repair machinery. wikipedia.orgencyclopedia.pub It catalyzes the synthesis of long, branched poly(ADP-ribose) chains on itself and other nuclear proteins, such as histones. nih.govencyclopedia.pub This modification alters chromatin structure and facilitates the repair process. wikipedia.orgdovemed.com Other PARP family members are known to catalyze mono-ADP-ribosylation and are involved in various signaling pathways. nih.govbiorxiv.org
| Aspect | Description | Key Enzymes | Target Residues | Cellular Functions |
|---|---|---|---|---|
| Process | Transfer of ADP-ribose from NAD+ to a protein. | ADP-ribosyltransferases (ARTs), including the PARP family. wikipedia.orgnih.gov | Glutamate, Aspartate, Serine, Arginine, Cysteine, Lysine. wikipedia.orgnih.govdovemed.com | DNA Repair, Cell Signaling, Gene Regulation, Apoptosis. wikipedia.orgresearchgate.net |
| Mono-ADP-ribosylation (MARylation) | Addition of a single ADP-ribose unit. nih.gov | |||
| Poly-ADP-ribosylation (PARylation) | Addition of a polymer of ADP-ribose units. nih.gov |
NAD Kinase and NADP Biosynthesis Pathways
Nicotinamide adenine dinucleotide phosphate (B84403) (NADP) is a critical cofactor in anabolic metabolism and antioxidant defense systems, providing the necessary reducing power in the form of NADPH. nih.govwikipedia.org The biosynthesis of NADP is accomplished through the direct phosphorylation of NAD+. nih.gov This crucial reaction is catalyzed by the enzyme NAD+ kinase (NADK). wikipedia.orgnih.gov
The NADK-mediated reaction is the sole de novo pathway for NADP production in cells. nih.gov The enzyme utilizes adenosine (B11128) triphosphate (ATP) as the phosphoryl donor to add a phosphate group to the 2' position of the ribose ring of the adenine moiety of NAD+. wikipedia.orgnih.gov This enzymatic conversion is essential for maintaining the cellular pool of NADP(H) and is conserved across all domains of life, highlighting its fundamental importance. nih.gov
In mammals, there are distinct cytosolic and mitochondrial NAD kinases, which are responsible for generating the separate NADP(H) pools required in these compartments. nih.gov The activity of NADK is tightly regulated to control the balance between NAD+/NADH and NADP+/NADPH pools, which have distinct roles in catabolic and anabolic processes, respectively. wikipedia.org For instance, bacterial NADK can be allosterically inhibited by both NADH and NADPH, linking its activity directly to the redox state of the cell. wikipedia.org
| Component | Role | Details |
|---|---|---|
| Substrate | The molecule to be phosphorylated. | Nicotinamide Adenine Dinucleotide (NAD+). nih.gov |
| Enzyme | Catalyst for the reaction. | NAD+ Kinase (NADK). wikipedia.org |
| Phosphoryl Donor | Source of the phosphate group. | Adenosine Triphosphate (ATP). nih.gov |
| Product | The phosphorylated coenzyme. | Nicotinamide Adenine Dinucleotide Phosphate (NADP+). nih.gov |
| Significance | The primary pathway for NADP synthesis. | Essential for anabolic reactions and antioxidant defense. wikipedia.orgnih.gov |
Cellular Signaling and Regulatory Networks Involving Nicotinamide Adenine Dinucleotide
NAD+ as a Signaling Molecule and Substrate for Post-Translational Modifications
NAD+ is not only a carrier of electrons in metabolic pathways but also serves as a crucial substrate for several families of enzymes that mediate post-translational modifications (PTMs). wikipedia.orgnih.govpromegaconnections.com These modifications play a vital role in signaling pathways that control numerous cellular functions, including gene expression, DNA repair, and cell survival. nih.govascb.org
The primary NAD+-consuming enzyme families involved in PTMs are:
Sirtuins (SIRTs): These are a class of NAD+-dependent deacetylases and ADP-ribosyltransferases. nih.govmdpi.com Sirtuins remove acetyl groups from histone and non-histone proteins, a process that requires the cleavage of NAD+ into nicotinamide (B372718) and O-acetyl-ADP-ribose. wikipedia.org This deacetylation activity is crucial for regulating transcription, chromatin structure, and the activity of various metabolic enzymes. nih.govmdpi.com
Poly(ADP-ribose) polymerases (PARPs): PARPs are enzymes that catalyze the transfer of ADP-ribose units from NAD+ to target proteins, forming long polymers of ADP-ribose (PAR). nih.govmdpi.com This process, known as PARylation, is particularly important in the response to DNA damage, where PARP1 activation leads to the recruitment of DNA repair machinery. termedia.plplos.org
ADP-ribosyl cyclases (e.g., CD38 and CD157): These enzymes utilize NAD+ to generate second messengers, such as cyclic ADP-ribose (cADPR). wikipedia.orgtandfonline.com cADPR is a potent signaling molecule involved in mobilizing intracellular calcium stores. tandfonline.com
The consumption of NAD+ by these enzymes highlights its role as a signaling molecule that links the cell's metabolic state (reflected in NAD+ levels) to the regulation of critical cellular events. oup.com
Regulation of Gene Expression through NAD-Dependent Enzymes
NAD+-dependent enzymes, particularly sirtuins and PARPs, are key regulators of gene expression through various mechanisms. termedia.plresearchgate.net
Sirtuins and Chromatin Remodeling: Sirtuins, such as SIRT1, directly influence gene expression by deacetylating histones. nih.gov Histone deacetylation leads to a more condensed chromatin structure, which generally results in transcriptional repression. researchgate.net Beyond histones, sirtuins also deacetylate and thereby regulate the activity of numerous transcription factors, including p53, NF-κB, and FOXO proteins, which control genes involved in stress responses, inflammation, and metabolism. researchgate.nettermedia.pl
PARPs and Transcription: PARP1, in addition to its role in DNA repair, functions as a transcriptional co-activator. scienceopen.com Upon activation by DNA strand breaks, PARP1 synthesizes PAR, which acts as a signaling molecule to recruit chromatin-modifying enzymes and transcription factors to specific gene promoters. termedia.plscienceopen.com There is also a complex interplay between PARPs and sirtuins in regulating each other's activity and transcription. For instance, PARP2 can act as a negative regulator of the SIRT1 promoter. scienceopen.comresearchgate.net
The competition for the common substrate, NAD+, between sirtuins and PARPs creates a sensitive regulatory network that can fine-tune gene expression in response to cellular stress and metabolic changes. scienceopen.comembopress.org For example, extensive DNA damage can lead to hyperactivation of PARP1, depleting cellular NAD+ pools and consequently reducing sirtuin activity. termedia.pl
Modulation of Protein-Protein Interactions by NAD/NADH
Recent research has uncovered a novel role for NAD+ and NADH in directly modulating protein-protein interactions. nih.gov This function is often mediated through specific NAD(H)-binding domains, such as the Nudix homology domain (NHD). nih.gov
A prime example of this regulation is the interaction between Deleted in breast cancer 1 (DBC1) and PARP1. nih.gov The binding of NAD+ to the NHD of DBC1 prevents it from interacting with and inhibiting PARP1. nih.govresearchgate.net As cellular NAD+ levels decline, for instance during aging, the inhibitory interaction between DBC1 and PARP1 increases, leading to impaired DNA repair. nih.gov This demonstrates a direct mechanism by which the cellular redox state, reflected by the NAD+/NADH ratio, can influence critical protein interactions.
Furthermore, the reduced form, NADH, has been shown to be more effective than NAD+ in enhancing the binding of the corepressor CtBP to transcriptional repressors, thereby influencing gene transcription pathways related to cell growth and differentiation. promegaconnections.com
Role in Intracellular Signaling Pathways (e.g., Ca2+ mobilization, ion channel regulation)
NAD+ and its metabolites are integral components of intracellular signaling pathways, most notably those involving calcium (Ca2+) mobilization and the regulation of ion channels. tandfonline.comnih.gov
Calcium Mobilization: NAD+ is a precursor for the synthesis of potent calcium-mobilizing second messengers, including cyclic ADP-ribose (cADPR) and nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP). tandfonline.comaging-us.com These molecules are generated by enzymes like CD38 and CD157. tandfonline.com cADPR, for example, triggers the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, by binding to and opening ryanodine (B192298) receptors. wikipedia.orgimrpress.com Extracellular NAD+ can also trigger an influx of extracellular Ca2+, further contributing to the rise in intracellular calcium concentration. nih.govnih.govportlandpress.com This elevation in intracellular Ca2+ is a versatile signal that regulates a wide array of cellular processes.
Ion Channel Regulation: Pyridine nucleotides, including NAD+ and NADH, directly regulate the activity of various ion channels. ahajournals.orgnih.gov This regulation can occur through direct binding to the channel protein or its auxiliary subunits. For example, the binding of NADP+ to the β-subunits of certain potassium (Kv) channels can alter their inactivation properties. ahajournals.org The activity of transient receptor potential (TRP) channels, such as TRPM2, is also modulated by intracellular NAD+ and its metabolites, linking cellular metabolic status to ion transport and calcium homeostasis. frontiersin.orgnih.gov Furthermore, a reduced NAD+/NADH ratio has been shown to affect the function of cardiac sodium channels. ahajournals.org
Interplay with Cellular Stress Responses and Homeostasis
NAD+ metabolism is intricately linked to the cellular stress response and the maintenance of homeostasis. nih.govfrontiersin.orgalivehealthstl.com The levels of NAD+ are a critical determinant of the cell's ability to cope with various stressors, including DNA damage, oxidative stress, and metabolic perturbations. termedia.plresearchgate.nettermedia.pl
DNA Damage Response: In response to DNA damage, PARP enzymes are activated, leading to a significant consumption of NAD+. plos.orgnih.gov This NAD+ depletion serves as a stress signal. While moderate PARP activation is essential for DNA repair, excessive activation can lead to a severe drop in NAD+ and ATP levels, potentially triggering cell death. termedia.pl Sirtuins, also dependent on NAD+, are involved in DNA repair processes as well, creating a complex interplay with PARPs in managing genomic integrity. termedia.pl
Oxidative Stress: The NAD+/NADH ratio is a key indicator of the cellular redox state. wikipedia.org Oxidative stress can disrupt this balance. NAD+-dependent enzymes like sirtuins play a role in mitigating oxidative stress by activating antioxidant defense mechanisms. oup.com For instance, SIRT1 can deacetylate and activate transcription factors like FOXO, which in turn upregulate antioxidant genes. oup.com
Metabolic Homeostasis: NAD+ is central to energy metabolism, and its availability directly influences metabolic pathways. nih.govexlibrisgroup.com Sirtuins act as metabolic sensors, adjusting cellular metabolism in response to changes in NAD+ levels. oup.com For example, during nutrient scarcity, increased NAD+ levels can activate SIRT1, which promotes mitochondrial biogenesis and fatty acid oxidation to enhance energy production. oup.com Conversely, conditions like hyperglycemia can lead to an imbalance in the NAD+/NADH ratio, contributing to oxidative stress and cellular dysfunction. nih.gov
The dynamic regulation of NAD+ synthesis, consumption, and recycling is therefore crucial for maintaining cellular homeostasis and mounting effective responses to a wide range of cellular stresses. pgsciencebehind.comfrontiersin.orgjci.org
Biosynthesis and Intracellular Regulation of Nicotinamide Adenine Dinucleotide Levels
De Novo NAD+ Biosynthesis Pathway (from Tryptophan or Aspartic Acid)
The de novo synthesis of NAD+ allows for the creation of the molecule from basic amino acid precursors, specifically tryptophan or aspartic acid. This pathway is crucial when dietary sources of NAD+ precursors are insufficient.
The pathway originating from tryptophan, also known as the kynurenine (B1673888) pathway, is the primary de novo route in many organisms, including humans. nih.gov It involves a series of enzymatic steps that convert tryptophan into quinolinic acid, a key intermediate. nih.gov This process begins with the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). nih.gov Subsequent reactions lead to the formation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), which can spontaneously cyclize to form quinolinic acid. nih.gov The enzyme quinolinate phosphoribosyltransferase (QPRT) then converts quinolinic acid to nicotinic acid mononucleotide (NAMN), which enters the final steps of NAD+ synthesis. nih.govnih.gov
Alternatively, some organisms utilize aspartic acid as the starting material for de novo NAD+ synthesis. researchgate.net This pathway involves the conversion of aspartate to quinolinate through the action of enzymes such as L-aspartate oxidase and quinolinate synthetase. researchgate.netyoutube.com Both the tryptophan and aspartate pathways converge at the formation of quinolinate, which is then further processed to generate NAD+. researchgate.net
| Key Enzymes in De Novo NAD+ Biosynthesis | Function |
| Indoleamine 2,3-dioxygenase (IDO) / Tryptophan 2,3-dioxygenase (TDO) | Catalyzes the initial, rate-limiting step in the conversion of tryptophan. nih.gov |
| Quinolinate Phosphoribosyltransferase (QPRT) | Converts quinolinic acid to nicotinic acid mononucleotide (NAMN). nih.govnih.gov |
| L-aspartate oxidase | Involved in the initial step of NAD+ synthesis from aspartic acid. researchgate.net |
| Quinolinate synthetase | Catalyzes the formation of quinolinate from an intermediate derived from aspartic acid. researchgate.netyoutube.com |
Preiss-Handler Pathway (Nicotinate Salvage Pathway)
The Preiss-Handler pathway, named after its discoverers Jack Preiss and Philip Handler, utilizes nicotinic acid (NA), also known as niacin, as a precursor for NAD+ synthesis. qualialife.com This pathway is a crucial route for salvaging NA from the diet to maintain cellular NAD+ pools. The process involves three key enzymatic steps. researchgate.net
The first and rate-limiting step of the Preiss-Handler pathway is catalyzed by nicotinate (B505614) phosphoribosyltransferase (NAPRT). nih.gov This enzyme facilitates the conversion of nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinic acid mononucleotide (NAMN) and pyrophosphate. nih.gov The activity of NAPRT is a critical determinant of the cell's ability to utilize nicotinic acid for NAD+ production. patsnap.com
The second step involves the adenylylation of NAMN to form nicotinic acid adenine (B156593) dinucleotide (NAAD). This reaction is catalyzed by a family of enzymes known as nicotinamide (B372718) mononucleotide adenylyltransferases (NMNATs). researchgate.net In mammals, there are three isoforms of NMNAT (NMNAT1, NMNAT2, and NMNAT3), each with distinct subcellular localizations and tissue distributions, highlighting the compartmentalized nature of NAD+ metabolism. nih.govwikipedia.org These enzymes are central to all NAD+ biosynthetic routes, as they also catalyze the conversion of nicotinamide mononucleotide (NMN) to NAD+ in the salvage pathway. nih.gov
The final step in the Preiss-Handler pathway is the amidation of NAAD to form NAD+. This reaction is catalyzed by NAD+ synthetase (NADSYN1). researchgate.net In humans, this enzyme utilizes glutamine as the primary nitrogen donor to convert the carboxyl group of NAAD into an amide group, thus completing the synthesis of NAD+. uniprot.orgnih.gov
| Key Enzymes in the Preiss-Handler Pathway | Substrate(s) | Product |
| Nicotinate Phosphoribosyltransferase (NAPRT) | Nicotinic Acid, PRPP | Nicotinic Acid Mononucleotide (NAMN) nih.gov |
| Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) | NAMN, ATP | Nicotinic Acid Adenine Dinucleotide (NAAD) researchgate.net |
| NAD+ Synthetase (NADSYN1) | NAAD, ATP, Glutamine | NAD+, AMP, Pyrophosphate, Glutamate (B1630785) uniprot.orgnih.gov |
Nicotinamide Salvage Pathway
The nicotinamide salvage pathway is the primary route for NAD+ biosynthesis in most mammalian cells. researchgate.net This pathway recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs), back into NAD+. nih.govqualialife.com This recycling mechanism is highly efficient and essential for maintaining high intracellular NAD+ levels, especially in tissues with high energy demands. frontiersin.org
Role of Nicotinamide Riboside Kinases (NRKs)
Nicotinamide Riboside Kinases (NRKs) are pivotal enzymes in a salvage pathway for Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis. nih.govnih.gov This pathway utilizes nicotinamide riboside (NR), a naturally occurring NAD+ precursor found in sources like milk, as a starting point. uiowa.edunih.gov The discovery of NR and the NRK pathway established a route to NAD+ synthesis independent of the classic Preiss-Handler pathway, which uses nicotinic acid. uiowa.edu
In mammals, there are two primary NRK enzymes, NRK1 and NRK2, which catalyze the phosphorylation of NR to form nicotinamide mononucleotide (NMN). bioscientifica.comfrontiersin.org This reaction is the first and rate-limiting step in the conversion of exogenous NR and, surprisingly, also NMN into NAD+. researchgate.net While both enzymes have a high affinity for NR, they exhibit different substrate specificities. nih.gov For instance, NRK1 can utilize both ATP and GTP as a co-substrate for the phosphorylation of NR, whereas NRK2 is restricted to ATP. nih.govbioscientifica.com Following its synthesis by NRKs, NMN is subsequently converted to NAD+ by NMN-adenylyltransferase (NMNAT) enzymes. nih.govbioscientifica.com
Studies using knockout mouse models have revealed both distinct and overlapping functions for NRK1 and NRK2. nih.gov While these enzymes are not essential for maintaining basal NAD+ levels in skeletal muscle, they are crucial for utilizing supplemented NR and NMN to boost intracellular NAD+ concentrations. nih.govnih.gov This suggests that extracellular NMN must be converted to NR to enter the cell, where it is then re-phosphorylated back to NMN by NRKs. bioscientifica.comfrontiersin.org NRK1 is more broadly expressed across tissues, while NRK2 expression is highly specific to skeletal muscle. nih.govnih.gov Despite the higher expression of Nmrk2 mRNA in skeletal muscle, research suggests that phosphorylation of NR is preferentially carried out by NRK1. bioscientifica.com The activity and expression of NRKs, particularly NRK2, can be induced in response to metabolic and energy stress, highlighting their role in cellular adaptation to NAD+ insufficiency. nih.gov
| Enzyme | Gene | Primary Function | Co-substrate Specificity | Tissue Expression | Key Findings |
|---|---|---|---|---|---|
| NRK1 | Nmrk1 | Phosphorylates NR to NMN. bioscientifica.com | ATP, GTP nih.govbioscientifica.com | Ubiquitous nih.gov | Essential for utilizing exogenous NR and NMN for NAD+ synthesis. nih.govbioscientifica.com Appears to be the preferred enzyme for NR phosphorylation even in muscle. bioscientifica.com |
| NRK2 | Nmrk2 | Phosphorylates NR to NMN. bioscientifica.com | ATP only nih.govbioscientifica.com | Primarily skeletal muscle nih.govnih.gov | Displays redundancy with NRK1. nih.gov Expression is induced in response to metabolic and energy stress. nih.gov |
Compartmentalization of NAD+ Biosynthesis and its Functional Implications
The biological functions of NAD+ are intricately organized through its compartmentalization within the cell. elsevierpure.comnih.govresearchgate.net Distinct and independently regulated pools of NAD+ exist in the cytoplasm, the nucleus, and the mitochondria. researchgate.netnih.gov This spatial and temporal partitioning is critical for coordinating the diverse roles of NAD+ in cellular signaling and metabolism. elsevierpure.comnih.gov
The enzymes responsible for the final steps of NAD+ synthesis, the nicotinamide mononucleotide adenylyltransferases (NMNATs), exhibit specific subcellular localizations that support this compartmentalization. nih.govtdl.org
NMNAT1 is exclusively nuclear. nih.gov
NMNAT2 is located in the cytosol and the Golgi apparatus. nih.govtdl.org
NMNAT3 is found in the mitochondria. tdl.orgnih.gov
This distribution ensures that NAD+ can be produced locally where it is needed. researchgate.net For example, nuclear NAD+ is crucial for the activity of enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in chromatin remodeling and DNA repair. nih.govresearchgate.net Cytoplasmic NAD+ is essential for glycolysis, while the mitochondrial NAD+ pool is vital for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to generate ATP. nih.govmdpi.comnih.gov
The different compartments are not entirely isolated; they are interconnected, with mitochondria potentially acting as a buffer or rheostat to maintain cellular NAD+ homeostasis upon excessive consumption. nih.govnofima.comscilit.com For instance, while NAD+ itself is not readily permeable to the inner mitochondrial membrane, its precursors can traverse it, and specific transporters like SLC25A51 allow for mitochondrial NAD+ import. nih.govmdpi.comreddit.com
The functional implications of this compartmentalization are significant. It allows for precise regulation of metabolic pathways and signaling events. nad.com For example, during adipocyte (fat cell) differentiation, an increase in cytoplasmic NMNAT-2 levels leads to a depletion of the shared precursor NMN, which in turn reduces nuclear NAD+ synthesis by NMNAT-1. tdl.orgnad.com This drop in nuclear NAD+ limits the activity of PARP-1, a key step in initiating the gene expression program for fat cell development. tdl.orgnad.com This demonstrates how changes in subcellular NAD+ levels can act as a communication system between different cellular compartments to regulate biological outcomes. nih.govnad.com
Mechanisms of NAD+ Consumption and Degradation
Cellular NAD+ levels are determined by a dynamic balance between its synthesis and consumption. ahajournals.org NAD+ is not only a coenzyme for redox reactions but also serves as a substrate for several classes of enzymes that cleave the molecule, leading to its degradation. nih.govnih.govyoutube.com The primary NAD+-consuming enzymes fall into three main categories: sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and NAD+ glycohydrolases (CD38/CD157) and SARM1. nih.govnih.govnmn.com All of these enzymatic reactions produce nicotinamide (NAM) as a by-product, which can then be recycled back into NAD+ via the salvage pathway. nih.gov
Poly(ADP-ribose) Polymerases (PARPs): PARPs are a family of enzymes crucial for DNA repair and maintaining genomic stability. ahajournals.orgnih.govnmn.com When DNA damage occurs, PARPs are activated and consume large amounts of NAD+ to synthesize poly(ADP-ribose) chains on target proteins, including themselves and histones, at the site of the damage. ahajournals.orgnih.gov This process is essential for recruiting other repair proteins. nmn.com However, significant DNA damage can lead to hyperactivation of PARPs, causing a rapid and substantial depletion of cellular NAD+ pools. ahajournals.orgnih.gov
Sirtuins (SIRTs): Sirtuins are a class of NAD+-dependent deacylases that play key roles in regulating metabolism, longevity, and stress responses. nih.govnmn.com They remove acetyl and other acyl groups from lysine (B10760008) residues on a wide range of proteins, thereby controlling their activity. nih.gov This deacetylation reaction is coupled to the hydrolysis of NAD+ to nicotinamide and O-acetyl-ADP-ribose. nih.gov Because their activity is dependent on NAD+ availability, sirtuins act as sensors of the cell's energy status. nih.gov
NAD+ Glycohydrolases/ADP-ribosyl Cyclases (CD38, CD157): CD38 and the related protein CD157 are ectoenzymes that hydrolyze NAD+ to generate nicotinamide and ADP-ribose. nih.govnih.gov CD38 can also produce cyclic ADP-ribose (cADPR), a second messenger involved in calcium signaling. nih.govresearchgate.net CD38 is considered a major NADase in mammalian tissues, and its expression can increase during aging, contributing to the age-related decline in NAD+ levels. nih.govpreprints.org
SARM1 (Sterile Alpha and Toll/Interleukin-1 Receptor Motif-Containing 1): SARM1 possesses intrinsic NADase activity that is strongly activated following nerve injury. nih.gov This activation leads to a rapid depletion of NAD+ within the axon, a critical event that promotes axonal degeneration. nih.gov
Under conditions of high metabolic stress or significant DNA damage, a "competition" for the available NAD+ pool can occur between these enzymes, particularly PARPs and sirtuins. researchgate.net For example, the excessive consumption of NAD+ by PARPs during DNA repair can limit the NAD+ available for sirtuin activity, thereby impacting metabolic regulation. researchgate.net
| Enzyme Class | Key Members | Primary Function | Mechanism of NAD+ Consumption |
|---|---|---|---|
| Poly(ADP-ribose) Polymerases | PARP1, PARP2 | DNA repair, genomic stability. ahajournals.orgnmn.com | Uses NAD+ to form poly(ADP-ribose) chains on proteins. nih.gov |
| Sirtuins | SIRT1-7 | Protein deacetylation, metabolic regulation, stress response. nih.govnmn.com | Hydrolyzes NAD+ to facilitate removal of acetyl groups. nih.gov |
| NAD+ Glycohydrolases | CD38, CD157, SARM1 | Calcium signaling (CD38), axonal degeneration (SARM1). nih.govnih.gov | Hydrolyzes NAD+ to ADP-ribose and nicotinamide. nih.gov |
Maintaining NAD+/NADH and NADP+/NADPH Redox Ratios
The balance between the oxidized (NAD+, NADP+) and reduced (NADH, NADPH) forms of nicotinamide adenine dinucleotides is critical for cellular health, energy metabolism, and redox homeostasis. nih.govpromegaconnections.com These balances are expressed as the NAD+/NADH and NADP+/NADPH ratios, and they serve as key indicators of the cell's metabolic and redox state. promegaconnections.comresearchgate.net
The NAD+/NADH ratio is fundamentally linked to cellular energy metabolism. nih.govnih.gov NAD+ acts as an electron acceptor in catabolic pathways like glycolysis and the citric acid cycle, where it is reduced to NADH. promegaconnections.comlongevitybox.co.uk This NADH then donates its electrons to the mitochondrial electron transport chain for the production of ATP, regenerating NAD+ in the process. promegaconnections.comlongevitybox.co.uk In healthy, oxygenated mammalian cells, the NAD+/NADH ratio is kept very high, with estimates for the free cytoplasmic ratio around 700:1. nih.govstackexchange.com This high ratio favors oxidative reactions and ensures that catabolic pathways can proceed efficiently to meet energy demands. promegaconnections.comstackexchange.com A low NAD+/NADH ratio, conversely, can indicate reductive stress and may impair cellular metabolism. promegaconnections.com
The NADP+/NADPH ratio , in contrast, is maintained at a very low level (around 0.005), meaning the reduced form, NADPH, is predominant. stackexchange.com This highly reductive state is crucial for anabolic (biosynthetic) pathways, such as the synthesis of fatty acids and nucleic acids. nih.gov The primary role of NADPH is to serve as the main reducing agent for antioxidant defense systems, protecting the cell from damage by reactive oxygen species (ROS). nih.govresearchgate.net The pentose (B10789219) phosphate (B84403) pathway is a major source for generating NADPH. researchgate.net
Cells employ several mechanisms to maintain the distinct and compartmentalized ratios of these redox couples. nih.gov Shuttle systems, such as the malate-aspartate shuttle and the glycerol-3-phosphate shuttle, transfer reducing equivalents from NADH generated in the cytoplasm into the mitochondria, which is essential because the inner mitochondrial membrane is impermeable to NADH. mdpi.comnih.govresearchgate.net The enzyme NAD+ kinase (NADK) is responsible for synthesizing NADP+ from NAD+ and ATP, thereby linking the two pools. nih.govwikipedia.org
Dysregulation of these redox ratios is associated with a wide range of pathological conditions, including metabolic disorders, neurodegenerative diseases, and aging. nih.govpromegaconnections.com Maintaining the proper balance of NAD+/NADH and NADP+/NADPH is therefore essential for a vast array of biological processes, from energy production and biosynthesis to antioxidant defense and cellular signaling. nih.gov
Advanced Analytical Methodologies for Nicotinamide Adenine Dinucleotide Research
Spectrophotometric and Spectrofluorometric Assays for NAD/NADH Quantification
Spectrophotometric and spectrofluorometric assays are foundational methods for the quantification of NAD and NADH. These techniques leverage the intrinsic optical properties of the dinucleotides or the products of enzymatic reactions in which they participate.
Spectrophotometric assays are often based on enzymatic cycling reactions. In a typical setup, a dehydrogenase enzyme catalyzes a reaction that leads to the reduction of NAD+ to NADH or the oxidation of NADH to NAD+. The change in absorbance is then measured. NADH, for instance, has a characteristic absorbance maximum at 340 nm, which is absent in the NAD+ form. The intensity of the color produced in some reactions, which can be measured at a specific wavelength (e.g., 450 nm or 565 nm), is proportional to the amount of NAD+ and NADH in the sample. biocompare.comcellbiolabs.comelabscience.comsigmaaldrich.com To differentiate between the oxidized and reduced forms, samples can be treated with a simple acid or base to selectively degrade one form while preserving the other. cellbiolabs.com
Spectrofluorometric assays offer enhanced sensitivity compared to their colorimetric counterparts. These assays also frequently employ enzymatic cycling reactions, but instead of a colored product, a fluorescent product is generated. abcam.comcellbiolabs.com The signal can be read using a fluorescence microplate reader at specific excitation and emission wavelengths, for example, Ex/Em 540/590 nm. abcam.com This method benefits from a low background signal, as it operates in the red visible range, which minimizes interference from other biological molecules. abcam.com
| Method | Principle | Detection Wavelength | Key Features |
| Spectrophotometry | Enzymatic cycling reactions leading to a change in absorbance or color. | 340 nm (for NADH), 450 nm, or 565 nm (for colorimetric products). | Simple, widely used, suitable for measuring total NAD/NADH. |
| Spectrofluorometry | Enzymatic cycling reactions producing a fluorescent product. | Ex/Em 540/590 nm. | High sensitivity, low background interference. |
High-Performance Liquid Chromatography (HPLC)-Based Methodologies
High-Performance Liquid Chromatography (HPLC) provides a robust and accurate method for the separation and quantification of NAD+ and its metabolites from complex biological samples. springernature.comwustl.edunih.gov This technique offers superior specificity compared to general spectrophotometric assays.
Reverse-phase HPLC is a commonly employed method for NAD+ determination. springernature.comnih.gov In this approach, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation of NAD+ from other cellular components is achieved by carefully controlling the gradient of the mobile phase. nih.gov Detection is typically performed using a UV detector, as NAD+ has a strong absorbance at approximately 260 nm. nih.govsielc.com The retention time of the NAD+ peak is used for identification, and the area under the peak is proportional to its concentration. This methodology provides accurate, reliable, and reproducible results for analyzing pathophysiological changes in NAD+ levels both in vitro and in vivo. springernature.comnih.gov
| Parameter | Description |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | C18 column |
| Mobile Phase | Typically a gradient of a phosphate (B84403) buffer and an organic solvent like methanol. |
| Detection | UV absorbance at ~260 nm. |
| Quantification | Based on the area under the peak corresponding to the NAD+ retention time. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolome Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful and highly sensitive technique for the comprehensive analysis of the NAD+ metabolome, an approach termed "NADomics". mdpi.comresearchgate.net This method couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing exceptional specificity and sensitivity for quantifying NAD+ and its related metabolites, even in complex biological matrices like blood, urine, and cerebrospinal fluid. mdpi.comresearchgate.net
The LC part of the system separates the different metabolites in the sample. Following separation, the molecules are ionized and introduced into the mass spectrometer. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting the selected parent ions and analyzing the resulting daughter ions. This allows for the unambiguous identification and quantification of each metabolite. nih.govsemanticscholar.org Hydrophilic interaction chromatography (HILIC) is often used to separate the polar metabolites of the NAD+ biosynthesis pathways. nih.gov
| Technique | Advantages | Applications |
| LC-MS/MS | High sensitivity and specificity, enables simultaneous quantification of multiple metabolites. | Comprehensive analysis of the NAD+ metabolome in various biological samples (cells, tissues, biofluids). nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy in NAD/NADH Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive analytical technique that can be used to detect and quantify NAD+ and its intermediates in cell extracts and even in vivo. nih.govnih.gov ¹H NMR, in particular, has been applied to study the NAD metabolome. nih.gov
This method relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is unique to the chemical environment of the nucleus, allowing for the identification of different molecules. For NAD+, distinct signals in the ¹H NMR spectrum can be used for its quantification. nih.gov While NMR generally has lower sensitivity compared to mass spectrometry, it is a powerful tool for non-invasively monitoring metabolic dynamics. uw.edu
| Parameter | Description |
| Technique | Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy |
| Principle | Exploits the magnetic properties of atomic nuclei to identify and quantify molecules based on their unique chemical shifts. |
| Application | Detection and quantification of NAD+ and its biosynthetic intermediates in cell extracts and for in vivo studies. |
| Key Feature | Non-invasive nature allows for the study of metabolic dynamics in intact systems. |
Electrochemical Detection Techniques
Electrochemical methods offer a convenient, rapid, and sensitive alternative for the detection of NADH. nih.gov These techniques are based on the oxidation-reduction reaction of the NADH/NAD+ couple at a specific electrical potential. nih.gov
Electrochemical biosensors for NADH often utilize modified electrodes to facilitate the electron transfer process. mdpi.com For instance, screen-printed electrodes can be functionalized with electrocatalysts that promote the oxidation of NADH. nih.gov The resulting electrical current is directly proportional to the concentration of NADH in the sample. This approach has been used for the continuous monitoring of NADH in cell culture supernatants, providing insights into cell viability and metabolic activity. nih.govnih.gov
| Technique | Principle | Key Features |
| Electrochemical Detection | Measurement of the current generated from the oxidation of NADH at a modified electrode surface. | Rapid analysis time, high sensitivity, suitable for continuous monitoring. |
Bioluminescence and Colorimetric Assays for Cellular NAD Levels
Bioluminescence and colorimetric assays are widely used for the rapid and sensitive measurement of cellular NAD levels, particularly in high-throughput screening applications. nih.govnih.govresearchgate.net
Bioluminescence assays are exceptionally sensitive, with limits of detection in the nanomolar range. nih.gov These assays typically involve an enzymatic reaction where the amount of NAD or NADH is linked to the production of luciferin, a substrate for the enzyme luciferase. The light generated by the luciferase reaction is proportional to the initial amount of NAD or NADH. nih.gov This method is sensitive enough to detect dinucleotides in a small number of cells and can be performed directly in cell lysates in a multi-well plate format. nih.govpromega.com
Colorimetric assays are also based on enzymatic cycling reactions where NAD+ is reduced to NADH, which then reacts with a probe to produce a colored product. biocompare.comcellbiolabs.comelabscience.com The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of NAD and NADH. While generally less sensitive than bioluminescent assays, they are robust and convenient for quantifying total NAD/NADH levels. gbiosciences.com
| Assay Type | Principle | Sensitivity | Advantages |
| Bioluminescence | Enzymatic reaction linking NAD/NADH levels to light production via luciferase. | High (LOD ~0.5 nM). nih.gov | Extremely sensitive, suitable for high-throughput screening. |
| Colorimetric | Enzymatic reaction producing a colored product proportional to NAD/NADH levels. | Moderate. | Robust, convenient, widely available. |
Isotope-Dilution Methods for Quantitative Analysis
Isotope-dilution analysis is a highly accurate method for determining the quantity of a substance and is considered a method of the highest metrological standing. wikipedia.org In the context of NAD research, stable isotope tracers are used to quantify the synthesis and breakdown fluxes of NAD. nih.gov
This method involves introducing a labeled precursor of NAD, such as deuterium-labeled nicotinamide (B372718), into cells or an organism. nih.gov The labeled precursor is then incorporated into the NAD molecule. By measuring the ratio of labeled to unlabeled NAD over time using techniques like LC-MS, the rates of NAD synthesis and consumption can be accurately determined. nih.gov This approach provides a dynamic view of NAD metabolism that goes beyond simple concentration measurements.
| Technique | Principle | Application |
| Isotope-Dilution Analysis | Introduction of a stable isotope-labeled precursor and measurement of its incorporation into the NAD pool to determine metabolic fluxes. | Quantification of NAD synthesis and breakdown rates in cells and in vivo, providing a dynamic understanding of NAD metabolism. |
Molecular Mechanisms in Preclinical Research Models
Investigation of NAD/NADH Roles in Cellular Energy Metabolism Models
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and its reduced form, NADH, are fundamental coenzymes in cellular energy metabolism. nih.govresearchgate.net The NAD+/NADH redox couple is a critical regulator of metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. nih.govresearchgate.net Preclinical research models have been instrumental in elucidating the intricate roles of NAD/NADH in cellular bioenergetics.
In the cytoplasm, glycolysis generates NADH as a byproduct. nih.gov Under aerobic conditions, NADH is shuttled into the mitochondria to participate in the electron transport chain (ETC), where it is oxidized back to NAD+. nih.gov This process is essential for driving ATP synthesis. creative-proteomics.com The malate-aspartate shuttle and the glycerol-3-phosphate shuttle are two key mechanisms for transferring reducing equivalents from cytosolic NADH into the mitochondria. nih.gov The malate-aspartate shuttle is reversible and facilitates the oxidation of NADH to NAD+ in the cytosol, while reducing NAD+ to NADH within the mitochondria. nih.gov Conversely, the glycerol-3-phosphate shuttle is an irreversible process. nih.gov
Within the mitochondria, the TCA cycle is a major producer of NADH, generating multiple molecules per molecule of glucose. nih.gov This mitochondrial NADH is a primary substrate for Complex I of the ETC, driving oxidative phosphorylation. researchgate.net The maintenance of a high NAD+/NADH ratio is crucial for normal cellular function and viability. researchgate.netcreative-proteomics.com An imbalance in this ratio can disrupt cellular metabolism. nih.gov
Studies in preclinical models have demonstrated that declining NAD+ levels are associated with metabolic dysregulation. nih.gov Conversely, interventions that boost NAD+ levels have shown promise in improving metabolic health and insulin (B600854) sensitivity in these models. creative-proteomics.com
Table 1: Role of NAD/NADH in Key Metabolic Pathways
| Metabolic Pathway | Role of NAD/NADH | Cellular Location | Key Enzymes Involved (Examples) |
| Glycolysis | NAD+ is reduced to NADH | Cytoplasm | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) |
| Tricarboxylic Acid (TCA) Cycle | NAD+ is reduced to NADH | Mitochondria | Pyruvate (B1213749) dehydrogenase, Isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, Malate (B86768) dehydrogenase |
| Oxidative Phosphorylation | NADH is oxidized to NAD+ | Mitochondria | NADH dehydrogenase (Complex I) |
Studies on NAD/NADH and Mitochondrial Function
NAD+ is a critical regulator of mitochondrial biogenesis and oxidative phosphorylation (OXPHOS). nih.govresearchgate.net Sirtuins, a class of NAD+-dependent deacetylases, play a pivotal role in this process. researchgate.net Specifically, SIRT1 and SIRT3 are key mediators. SIRT1 can activate PGC-1α, a master regulator of mitochondrial biogenesis. nih.gov SIRT3, located in the mitochondria, deacetylates and activates numerous enzymes involved in the TCA cycle and the electron transport chain, thereby enhancing mitochondrial efficiency and energy production. researchgate.net
Preclinical studies have shown that increasing NAD+ levels can stimulate mitochondrial biogenesis. aginganddisease.org This leads to an increase in the number and function of mitochondria, which is crucial for cellular energy production. aginganddisease.org The process of OXPHOS is heavily dependent on the supply of NADH from the TCA cycle and fatty acid oxidation. mdpi.com NADH donates electrons to Complex I of the electron transport chain, initiating the process that ultimately leads to ATP synthesis. mdpi.com Therefore, the NAD+/NADH ratio is a key determinant of the rate of oxidative phosphorylation. aginganddisease.org
Mitochondrial autophagy, or mitophagy, is a crucial quality control mechanism that removes damaged or dysfunctional mitochondria. nih.gov Emerging evidence from preclinical models suggests a significant role for the NAD+/NADH ratio in regulating this process. nih.govseattleu.edu An elevated NAD+/NADH ratio has been shown to induce mitophagy. nih.govseattleu.edu
Studies have demonstrated that increasing the NAD+/NADH ratio, for instance through the mobilization of the malate-aspartate shuttle, can activate autophagy and lead to the fragmentation of the mitochondrial network, a precursor to mitophagy. nih.gov This process is believed to be mediated, at least in part, by the activation of SIRT1. nih.govseattleu.edu SIRT1, being an NAD+-dependent enzyme, is activated by a high NAD+/NADH ratio and can deacetylate key autophagy-related proteins, thereby promoting mitophagy. evandrofanglab.com In models of autophagy deficiency, depletion of NAD pools has been observed, leading to mitochondrial dysfunction and cell death, highlighting the critical link between NAD metabolism and mitophagy. researchgate.net
NAD+ and its phosphorylated form, NADP+, are central to the cellular defense against oxidative stress. nih.gov The reduced forms, NADH and NADPH, provide the reducing power for antioxidant systems. nih.gov Preclinical research has highlighted several mechanisms by which NAD/NADH metabolism mitigates oxidative stress.
The NAD+/NADH ratio is intrinsically linked to the production of reactive oxygen species (ROS) by the mitochondria. mdpi.com A balanced ratio is essential for the efficient functioning of the electron transport chain, and disruptions can lead to increased ROS generation. mdpi.com Furthermore, NAD+ is a substrate for enzymes like poly(ADP-ribose) polymerases (PARPs), which are activated by DNA damage caused by oxidative stress. creative-proteomics.comnih.gov
Supplementation with NAD+ precursors has been shown in preclinical models to protect against oxidative stress and neuroinflammation. creative-proteomics.com By boosting NAD+ levels, these interventions can enhance the activity of NAD+-dependent enzymes that combat oxidative damage and support mitochondrial function. creative-proteomics.comnih.gov
Table 2: NAD/NADH in Mitochondrial Function and Oxidative Stress
| Process | Role of NAD/NADH | Key Mediators/Pathways |
| Mitochondrial Biogenesis | NAD+ activates sirtuins which promote the formation of new mitochondria. | SIRT1, PGC-1α |
| Oxidative Phosphorylation | NADH provides electrons to the electron transport chain for ATP synthesis. | Electron Transport Chain (Complex I) |
| Mitochondrial Autophagy (Mitophagy) | A high NAD+/NADH ratio induces the removal of damaged mitochondria. | SIRT1, Malate-Aspartate Shuttle |
| Oxidative Stress Mitigation | NADH and NADPH provide reducing power for antioxidant systems. NAD+ is a substrate for DNA repair enzymes. | PARPs, Sirtuins |
NAD/NADH in DNA Repair Mechanisms
NAD+ is an essential substrate for several key enzymes involved in the cellular response to DNA damage. nih.govnih.govnih.gov The poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1 and PARP2, play a critical role in sensing and signaling DNA strand breaks. nih.govoup.com Upon detecting DNA damage, PARPs become activated and utilize NAD+ to synthesize poly(ADP-ribose) chains on themselves and other acceptor proteins. researchgate.net This process, known as PARylation, serves to recruit other DNA repair factors to the site of damage, facilitating the repair process. researchgate.net
The activation of PARPs can lead to a significant consumption of cellular NAD+ pools. plos.org In instances of extensive DNA damage, this can lead to NAD+ depletion, which in turn can impair cellular energy metabolism and potentially lead to cell death. plos.org
Sirtuins, another class of NAD+-dependent enzymes, are also implicated in DNA repair. nih.gov SIRT1, for example, can be recruited to sites of DNA damage and can deacetylate various proteins involved in the DNA damage response. evandrofanglab.com
Preclinical studies have demonstrated that maintaining adequate NAD+ levels is crucial for efficient DNA repair. nih.govagewellatl.net In models where NAD+ levels are compromised, cells exhibit increased sensitivity to DNA damaging agents. nih.gov Conversely, supplementation with NAD+ precursors has been shown to enhance DNA repair capacity and protect against genomic instability in various preclinical models of aging and disease. agewellatl.netresearchgate.net
Interventions Targeting NAD/NADH Metabolism in Model Systems (e.g., enzyme inhibition, precursor supplementation for mechanistic studies)
Preclinical research has extensively utilized various interventions to modulate NAD/NADH metabolism to understand its role in cellular processes and disease. These interventions primarily fall into two categories: inhibition of NAD+-consuming enzymes and supplementation with NAD+ precursors.
Enzyme Inhibition: Inhibitors of PARP and NAMPT (nicotinamide phosphoribosyltransferase), the rate-limiting enzyme in the NAD+ salvage pathway, have been widely studied, particularly in the context of cancer therapy. mdpi.comendocrine.org PARP inhibitors are effective in certain cancers by preventing DNA repair in tumor cells that are already deficient in other repair pathways. nih.gov NAMPT inhibitors aim to deplete NAD+ levels in cancer cells, which have a high demand for this coenzyme, thereby leading to cell death. oup.comendocrine.org The combination of PARP and NAMPT inhibitors has shown synergistic effects in preclinical cancer models. mdpi.com
Precursor Supplementation: Supplementation with various NAD+ precursors, such as nicotinamide riboside (NR), nicotinamide mononucleotide (NMN), nicotinic acid (NA), and nicotinamide (NAM), has been a common strategy to boost cellular NAD+ levels in preclinical models. nih.govnih.govresearchgate.netagewellatl.netmdpi.comclinicaltrials.gov These precursors are utilized by different biosynthetic pathways to generate NAD+. nih.gov
Studies in various animal models have shown that supplementation with these precursors can effectively increase NAD+ levels in different tissues and have beneficial effects in models of aging, metabolic diseases, and neurodegenerative disorders. nih.govnih.govahajournals.org For instance, NR supplementation has been shown to normalize the NAD+/NADH ratio and improve cognitive function in a mouse model of Alzheimer's disease. researchgate.net Similarly, NMN supplementation has been demonstrated to restore NAD+ levels and improve glucose intolerance in diabetic mice. oup.com These precursor supplementation studies have been crucial for elucidating the downstream effects of increased NAD+ availability on various cellular functions.
Table 3: Interventions Targeting NAD/NADH Metabolism in Preclinical Models
| Intervention Type | Target | Example Compound/Molecule | Primary Mechanistic Goal |
| Enzyme Inhibition | PARP | Olaparib, DDY02 | Inhibit DNA repair in cancer cells |
| Enzyme Inhibition | NAMPT | KPT-9274, DDY02 | Deplete NAD+ in cancer cells |
| Precursor Supplementation | NAD+ Biosynthesis | Nicotinamide Riboside (NR) | Increase cellular NAD+ levels |
| Precursor Supplementation | NAD+ Biosynthesis | Nicotinamide Mononucleotide (NMN) | Increase cellular NAD+ levels |
| Precursor Supplementation | NAD+ Biosynthesis | Nicotinic Acid (NA) | Increase cellular NAD+ levels |
| Precursor Supplementation | NAD+ Biosynthesis | Nicotinamide (NAM) | Increase cellular NAD+ levels |
Molecular Pathways of NAD/NADH in Cell Survival and Proliferation Studies
Nicotinamide adenine dinucleotide (NAD) in its oxidized (NAD+) and reduced (NADH) forms is a pivotal coenzyme in cellular metabolism and a critical signaling molecule that governs cell survival and proliferation. oup.comimrpress.com Preclinical research has elucidated the intricate molecular pathways through which the balance of NAD+ and NADH influences these fundamental cellular processes. These pathways primarily involve NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which act as crucial regulators of gene expression, DNA repair, and cell cycle control. oup.comnih.govnih.gov
The Role of Sirtuins in Cell Survival
Sirtuins are a family of NAD+-dependent deacetylases that play a crucial role in cellular stress resistance, DNA repair, and the regulation of apoptosis. nih.govharvard.edu Their activity is directly linked to the availability of NAD+, making them key sensors of the cell's metabolic state. aatbio.com In preclinical models, the activation of certain sirtuins, such as SIRT1, has been shown to promote cell survival by deacetylating and modulating the activity of various transcription factors and DNA repair proteins. nih.gov For instance, SIRT1 can deacetylate p53, a well-known tumor suppressor, thereby inhibiting its pro-apoptotic function and promoting cell survival under conditions of stress.
PARPs and DNA Repair
Poly(ADP-ribose) polymerases (PARPs) are another family of NAD+-consuming enzymes that are central to DNA repair and the maintenance of genomic stability. harvard.edu Upon detection of DNA damage, PARP-1 is activated and utilizes NAD+ to synthesize poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. harvard.edu This PARylation process serves as a scaffold to recruit DNA repair machinery to the site of damage. harvard.edu However, excessive activation of PARP-1 in response to severe DNA damage can lead to a significant depletion of cellular NAD+ pools, which can impair ATP production and induce a form of programmed cell death known as apoptosis-inducing factor (AIF)-mediated apoptosis. researchgate.net The competitive consumption of NAD+ by PARPs and sirtuins highlights a critical node in the regulation of cell fate. mdpi.com
NAD+/NADH Ratio and Cell Proliferation
The NAD+/NADH ratio also directly influences the progression of the cell cycle. NADH, through the C-terminal binding protein (CtBP), can repress the expression of cyclin-dependent kinase inhibitors like CDKN1A, thereby promoting cell cycle progression and proliferation. researchgate.net Conversely, an elevated NADH/NAD+ ratio, indicative of reductive stress, has been shown to suppress the proliferation of certain cancer cell lines. nih.gov Studies have demonstrated that targeting the electron transport chain to increase the NADH/NAD+ ratio can inhibit tumor growth in preclinical models. nih.gov
Furthermore, the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, has been explored as a strategy to decrease NAD+ levels and thereby inhibit cancer cell proliferation and survival. oup.comnih.gov Preclinical studies have shown that NAMPT inhibitors can induce apoptosis and suppress tumor growth in various cancer models. researcher.life
Table 1: Preclinical Studies on NAD+/NADH Pathways in Cell Survival
| Preclinical Model | Intervention | Key Molecular Pathway | Observed Effect on Cell Survival | Reference |
|---|---|---|---|---|
| Breast Cancer Cell Lines | H3K18la (Lactate-derived histone modification) | PPARD/AKT signaling | Promoted cell survival under anaerobic glycolysis | researchgate.net |
| Keap1-mutant Cancer Cells | NRF2 activation leading to increased ALDH3A1 expression | Increased NADH/NAD+ ratio (reductive stress) | Suppressed cell proliferation | nih.gov |
| Various Cancer Cell Lines | NAMPT inhibition (e.g., KPT-9274) | Depletion of NAD+ pools | Decreased cell viability and tumor burden | oup.com |
| Ischemic Brain Injury Model | Intranasal NAD+ administration | Not specified | Profoundly decreased ischemic brain damage | imrpress.com |
Table 2: Preclinical Studies on NAD+/NADH Pathways in Cell Proliferation
| Preclinical Model | Intervention | Key Molecular Pathway | Observed Effect on Cell Proliferation | Reference |
|---|---|---|---|---|
| General Cell Model | NADH increase | CtBP-mediated repression of CDKN1A | Increased cell cycle progression | researchgate.net |
| Keap1-mutant Cancer Cells | Inhibition of mitochondrial Complex I (IACS-010759) | Increased NADH/NAD+ ratio | Decreased cell proliferation | nih.gov |
| Non-small cell lung cancer brain metastasis model | NAMPT inhibitors | Disruption of NAMPT-mediated NAD+ biosynthesis, suppression of TGF-β1/Smads/RAB26 signaling | Suppressed proliferation and invasion | researcher.life |
| Breast Cancer Cell Lines | NAMPT inhibition | Stabilization of p73 | Decreased survival of cancer cells | nih.gov |
Structural Biology and Protein Interactions of Nicotinamide Adenine Dinucleotide
Characterization of NAD/NADH Binding Sites on Proteins
The binding of NAD and its reduced form, NADH, to proteins occurs at specific sites that exhibit conserved structural features. A classic and well-characterized NAD-binding motif is the Rossmann fold. This structural motif consists of an alternating pattern of beta-strands and alpha-helices (β-α-β-α-β). The N-terminal structural domain of NuoF, a component of respiratory complex I, possesses a Rossmann fold for binding the FMN cofactor, which in turn creates a cavity for NADH to bind. researchgate.net
The NAD-binding site can be structurally divided into two sub-sites, one for the adenosine (B11128) monophosphate (AMP) moiety and the other for the nicotinamide (B372718) mononucleotide (NMN) moiety. The adenosine part of NAD is often anchored in a pocket, while the nicotinamide ring is positioned to facilitate hydride transfer. For instance, in the NADH-binding pocket of complex I, the bound NADH is oriented with its nicotinamide ring in proximity to the FMN cofactor for electron transfer. researchgate.netresearchgate.net
Structural studies of various NAD(H)-dependent enzymes have revealed both conserved and unique features of their binding sites. In human dihydrolipoamide (B1198117) dehydrogenase (hE3), the crystal structure with NAD+ bound shows the nicotinamide moiety is not close to the FAD cofactor. However, when NADH is bound, the nicotinamide base stacks directly on the isoalloxazine ring system of FAD, a conformation essential for the enzyme's catalytic mechanism. nih.gov
The binding of NAD+ versus NADH can also differ significantly within the same protein, which has important implications for the protein's function as a metabolic sensor. For example, the transcriptional corepressor C-terminal binding protein (CtBP) exhibits a much higher affinity for NADH than for NAD+. nih.govpnas.org This differential binding is attributed to structural differences between the planar nicotinamide ring in NAD+ and the puckered ring in NADH, which influences the interactions within the binding pocket. pnas.org
Role of Specific Amino Acid Residues in NAD-Protein Recognition
The specific recognition of NAD by proteins is governed by a network of interactions between the coenzyme and particular amino acid residues within the binding site. These interactions involve hydrogen bonds, hydrophobic interactions, and electrostatic forces.
Analysis of numerous NAD-protein complexes has identified certain amino acid residues that are more frequently involved in NAD binding. A computational analysis of 195 non-redundant NAD binding protein chains revealed a preference for certain residues in the NAD interacting regions. nih.govnih.govresearchgate.net
| Preferred Residues | Non-Preferred Residues |
| Glycine (Gly) | Alanine (Ala) |
| Histidine (His) | Glutamic acid (Glu) |
| Threonine (Thr) | Leucine (Leu) |
| Serine (Ser) | Lysine (B10760008) (Lys) |
| Tyrosine (Tyr) |
Table 1: Amino Acid Residue Preference in NAD Binding Sites. This table summarizes amino acid residues that are frequently found (preferred) and infrequently found (non-preferred) in NAD interacting regions of proteins, based on computational analysis. nih.govnih.govresearchgate.net
Specific examples from structural studies illustrate the roles of these residues. In the NADH-binding site of glutamate (B1630785) dehydrogenase, residues such as K387, H209, D119, R86, and others make contact with NADH. The nicotinamide group specifically interacts with H195, I192, T87, H391, and N388. nih.gov In another example, the adenine (B156593) moiety of NAD is often recognized through hydrogen bonds with the protein backbone and hydrophobic stacking interactions with aromatic or aliphatic residues. researchgate.net A common motif for adenine recognition involves a three-residue loop that forms hydrogen bonds with the N1 and N6 groups of the adenine ring. researchgate.net
Mutagenesis studies have further confirmed the importance of specific residues. For instance, in the NAD-dependent formate (B1220265) dehydrogenase from Rhodobacter capsulatus, Lys¹⁵⁷ in the β-subunit is essential for NAD+ binding. researchgate.net Similarly, in Streptococcus mutans, a single amino acid substitution at site K97 in the transcriptional regulator SmNiaR can alter its DNA-binding ability, which is linked to its role in regulating NAD+ biosynthesis. nih.gov
Structural Basis of Enzyme-Cofactor Interactions
The interaction between an enzyme and its cofactor, such as NAD, is a highly specific process that is crucial for catalysis. wikibooks.org NAD is considered a coenzyme, which is a small, organic, non-protein molecule that assists an enzyme in its catalytic activity. wikibooks.orgkhanacademy.org The enzyme without its required cofactor is termed an apoenzyme, and the complete, active enzyme with its cofactor is called a holoenzyme. wikibooks.org
The structural basis for this interaction lies in the precise complementarity between the cofactor and the enzyme's binding site. For NAD, this involves interactions with both the adenine and nicotinamide moieties. The adenosine diphosphate (B83284) portion of NAD is often important for anchoring the cofactor in a catalytically competent orientation. mdpi.com Studies with nicotinamide cofactor biomimetics (NCBs) that lack the adenosine moiety have shown that while they can bind to some enzymes, they may not be positioned correctly for catalysis, highlighting the importance of the entire NAD structure. mdpi.com
In many oxidoreductases, the nicotinamide ring of NAD+ acts as an oxidizing agent, accepting a hydride ion (a proton and two electrons) to become NADH. wikibooks.org The enzyme's active site is structured to facilitate this transfer from a substrate molecule. For example, in alcohol dehydrogenases, a catalytic zinc ion is located near the NAD+ binding site, polarizing the substrate to promote hydride transfer to the nicotinamide ring. mdpi.com
The interaction is not static. The binding and release of the cofactor are integral parts of the catalytic cycle. For instance, in some dehydrogenases, the release of the product and the reduced cofactor (NADH) can be the rate-limiting step of the reaction.
Impact of NAD Binding on Protein Conformation and Activity
The binding of NAD or NADH to a protein can induce significant conformational changes that directly impact the protein's activity. These changes can range from subtle local rearrangements to large-scale domain movements.
A clear example of this is observed in the Csac NfnABC holoenzyme, where NAD binding causes the two C-terminal domains of NfnB and NfnC to become highly mobile. researchgate.net This conformational flexibility is likely crucial for the enzyme's function in electron bifurcation. researchgate.net
In human dihydrolipoamide dehydrogenase (hE3), the binding of NADH, but not NAD+, induces a conformational change that brings the nicotinamide ring into close proximity with the FAD cofactor, enabling hydride transfer. nih.gov This demonstrates how the redox state of the cofactor can directly trigger a functionally important conformational switch.
The binding of NAD can also influence the interaction of the protein with other molecules. In the case of the transcriptional corepressor CtBP, the binding of NADH promotes its interaction with other proteins, thereby regulating gene expression in response to the metabolic state of the cell. nih.govpnas.org
The interplay between cofactor binding and protein conformation is a key aspect of enzyme regulation. For enzymes that are allosterically regulated, the binding of a molecule at a site distinct from the active site can alter the enzyme's affinity for its substrate or cofactor, thereby modulating its activity.
Computational Approaches for Predicting NAD-Interacting Proteins
Given the importance of NAD-protein interactions, a variety of computational methods have been developed to predict which proteins bind to NAD and to identify the specific residues involved in this interaction. nih.govnih.govresearchgate.net These methods are valuable for annotating protein function, especially for uncharacterized proteins emerging from large-scale sequencing projects. nih.govnih.govresearchgate.net
One common approach is based on sequence similarity. If a protein of unknown function has a sequence that is similar to a known NAD-binding protein, it can be inferred that it may also bind NAD. However, this approach has limitations, as proteins with low sequence similarity can still share similar structural folds and functions. nih.govnih.gov
To overcome these limitations, machine learning methods, such as Support Vector Machines (SVM), have been employed. nih.govnih.govresearchgate.net These methods are trained on datasets of known NAD-binding proteins and can learn to recognize patterns in the amino acid sequence that are indicative of NAD-binding sites. nih.govnih.govresearchgate.net For example, an SVM-based method has been developed that uses the amino acid sequence to predict NAD interacting residues with a reported accuracy of 74.13%. nih.govnih.govresearchgate.net A more advanced version of this method, which incorporates evolutionary information in the form of a position-specific scoring matrix (PSSM), achieved an even higher accuracy of 87.25%. researchgate.net
Structural bioinformatics approaches are also used. These methods screen for structural motifs, such as the Rossmann fold, that are known to be associated with NAD binding. The software Patch-Surfer2.0, for instance, predicts ligand binding by comparing the shape and physicochemical properties of a protein's surface pockets to a database of known ligand-binding sites. nih.gov
These computational tools provide a high-throughput means to generate hypotheses about NAD-protein interactions, which can then be tested experimentally. researchgate.netnih.gov
Dynamics of NAD-Protein Complexes and Allosteric Regulation
The interaction between NAD and proteins is a dynamic process that is central to allosteric regulation. cncb.ac.cnresearchgate.net Allostery refers to the process by which the binding of a ligand at one site on a protein affects the binding or activity at a distant site. cncb.ac.cnresearchgate.net NAD and its metabolites can act as allosteric modulators for a variety of enzymes.
Molecular dynamics simulations have provided insights into the dynamic nature of NAD-protein complexes. These simulations show that the binding of NAD can alter the flexibility and conformational ensemble of a protein. For example, in glutamate dehydrogenase, the binding of NADH at an allosteric site is thought to favor a closed conformation of the catalytic cleft, which inhibits enzyme activity. nih.gov In contrast, the binding of the allosteric activator ADP at the same site facilitates the opening of the cleft. nih.gov
The regulation of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis, provides another example of allosteric regulation. The activity of NAMPT is subject to feedback inhibition by NAD+ and ATP. nih.gov Small molecule activators of NAMPT have been shown to bind to an allosteric site, modulating the enzyme's response to this feedback inhibition and thereby increasing cellular NAD+ levels. nih.gov
The dynamic interplay between NAD binding, protein conformation, and allosteric regulation allows cells to fine-tune metabolic pathways in response to changes in their energy status and metabolic needs. researchgate.netnorthwestern.edu
Emerging Research Directions in Nicotinamide Adenine Dinucleotide Biology
Extracellular Roles and Mechanisms of NAD/NADH
Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD), in both its oxidized (NAD+) and reduced (NADH) forms, has a well-established role as a crucial intracellular coenzyme in redox reactions and energy metabolism. frontiersin.orgnih.gov However, a growing body of research has illuminated the significance of extracellular NAD+ and NADH (eNAD+ and eNADH) as signaling molecules that modulate a variety of physiological and pathological processes, particularly in the context of the immune system. frontiersin.org
The concentration of NAD in the extracellular space is considerably lower, typically in the nanomolar range, compared to the micromolar to millimolar levels found inside cells. frontiersin.org These extracellular levels can fluctuate in response to cellular stress, such as inflammation or hypoxia. frontiersin.org The release of NAD+ from cells can occur through several mechanisms, including passive leakage from damaged or necrotic cells, or via active transport through channels like connexin and pannexin hemichannels in living cells. frontiersin.orgportlandpress.com
Once in the extracellular environment, eNAD+ can exert its effects through direct and indirect mechanisms. It can directly activate purinergic receptors, such as P2Y and P2X receptors, initiating intracellular signaling cascades. nih.gov For instance, in human granulocytes, eNAD+ can trigger an increase in intracellular calcium concentration ([Ca2+]i), leading to cellular activation and chemotaxis. portlandpress.com This process involves the activation of adenylate cyclase, production of cyclic AMP (cAMP), and subsequent stimulation of ADP-ribosyl cyclase. portlandpress.com
Indirectly, the signaling potential of eNAD+ is regulated by a complex network of ectoenzymes that metabolize it, collectively termed the "extracellular NADome". frontiersin.org These enzymes, including CD38, CD157, and nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), hydrolyze eNAD+ into smaller signaling molecules. nih.gov CD38, a prominent ectoenzyme, can convert eNAD+ into cyclic ADP-ribose (cADPR) and nicotinamide (Nam). nih.gov cADPR is a potent second messenger that mobilizes intracellular calcium stores. nih.gov Furthermore, these ectoenzymes can generate adenosine (B11128), an immunomodulatory molecule, through the sequential degradation of NAD+. frontiersin.org
The extracellular metabolism of NAD+ is a tightly regulated process that influences immune responses. frontiersin.org The balance between eNAD+ and its metabolites can determine the pro-inflammatory or anti-inflammatory nature of the cellular microenvironment. frontiersin.org For example, while eNAD+ itself can act as a danger signal and trigger inflammation, its breakdown product, adenosine, generally has immunosuppressive effects. frontiersin.orgnih.gov
Table 1: Key Ectoenzymes in Extracellular NAD+ Metabolism and Their Products
| Enzyme | Substrate(s) | Key Product(s) | Primary Function in eNAD+ Signaling |
|---|---|---|---|
| CD38 | NAD+, NADP+ | cADPR, ADPR, NAADP, Nam | Generates calcium-mobilizing second messengers; major regulator of eNAD+ levels. frontiersin.orgnih.govnih.gov |
| CD157 | NAD+ | cADPR, ADPR, Nam | Similar functions to CD38, involved in cell adhesion and signaling. nih.gov |
| NPP1 (PC-1) | NAD+, ATP | AMP, NMN | Hydrolyzes NAD+ to generate precursors for the NAD+ salvage pathway. nih.gov |
| CD73 | AMP, NMN | Adenosine, NR | Produces the immunosuppressive molecule adenosine from AMP; can dephosphorylate NMN to NR. nih.govnih.gov |
| ARTCs | NAD+ | ADP-ribose | Transfers ADP-ribose to target proteins, modifying their function. nih.gov |
Non-Canonical Functions and Novel Interactions
Beyond its canonical roles as a redox cofactor and a substrate for generating second messengers, NAD+ is involved in a range of non-canonical functions and novel molecular interactions that are expanding our understanding of its biological significance.
One such non-canonical function is the NAD+-capping of RNA. In this process, RNA polymerase initiates transcription using the adenine moiety of NAD+ instead of ATP, resulting in the covalent attachment of NAD+ to the 5' end of the RNA molecule. nih.gov This "NAD-cap" marks the RNA for degradation in eukaryotic cells, suggesting a role for NAD+ in regulating RNA stability and turnover. nih.gov
NAD+ also serves as a crucial substrate for post-translational modifications, which alter the function of target proteins. nih.gov Sirtuins, a class of NAD+-dependent deacetylases, remove acetyl groups from proteins, a process that consumes NAD+ and releases nicotinamide. nih.govwikipedia.org This deacetylation activity is critical for regulating metabolism, DNA repair, and chromatin remodeling. nih.govresearchgate.net Poly(ADP-ribose) polymerases (PARPs) are another family of enzymes that utilize NAD+ as a substrate to catalyze the transfer of ADP-ribose units onto target proteins, a process known as ADP-ribosylation. nih.govwikipedia.org This modification is integral to DNA repair, cell cycle regulation, and cell death pathways. nih.gov
Emerging research also points to novel interactions of NAD+ and its reduced form, NADH, with various cellular components. For instance, studies have investigated the interaction of NADH with nanoparticles, such as lithium cobalt oxide, revealing that the phosphate (B84403) group of NADH is crucial for binding to the nanoparticle surface and initiating redox transformations. rsc.org Furthermore, there is evidence of intermolecular interactions between NADH molecules in solution, which can affect their spectral properties and may have implications for interpreting intracellular measurements. researchgate.net
In the extracellular space, NAD+ has been proposed to function as a novel neurotransmitter. wikipedia.org It can be released from neurons and is involved in cell-to-cell communication in various tissues, including blood vessels and smooth muscle organs. wikipedia.org This suggests a broader role for NAD+ in neuronal signaling and physiological regulation that is independent of its intracellular metabolic functions.
The exploration of non-canonical cofactors, which are structurally similar to NAD+, is another area of active research. acs.org These synthetic or engineered molecules can be utilized by specific enzymes to create orthogonal biocatalytic systems, allowing for precise control over metabolic pathways. acs.org This research highlights the versatility of the dinucleotide scaffold and opens up new avenues for synthetic biology and metabolic engineering.
Table 2: Overview of Non-Canonical Functions and Interactions of NAD+
| Function/Interaction | Description | Key Enzymes/Interactors | Cellular Process Affected |
|---|---|---|---|
| RNA Capping | Covalent attachment of NAD+ to the 5' end of RNA molecules. nih.gov | RNA Polymerase | RNA stability and degradation. nih.gov |
| Protein Deacetylation | Removal of acetyl groups from proteins, consuming NAD+. nih.govwikipedia.org | Sirtuins (SIRT1-7) | Metabolism, DNA repair, chromatin remodeling. nih.govresearchgate.net |
| ADP-Ribosylation | Transfer of ADP-ribose moieties from NAD+ to target proteins. nih.govwikipedia.org | PARPs, ARTCs | DNA repair, cell cycle control, cell death. nih.gov |
| Extracellular Signaling | Acts as a neurotransmitter and signaling molecule. wikipedia.org | Purinergic receptors | Neuronal communication, smooth muscle regulation. wikipedia.org |
| Nanoparticle Interaction | Redox interactions with metal oxide nanoparticles. rsc.org | Lithium cobalt oxide | Nanomaterial transformation, potential environmental impact. rsc.org |
Systems Biology Approaches to NAD/NADH Metabolism and Signaling
The intricate network of enzymes, transporters, and signaling molecules that govern NAD+ and NADH homeostasis, collectively known as the "NAD+ interactome" or "NADome," necessitates a systems-level approach for a comprehensive understanding. ovid.comup.edu.mx Systems biology, which integrates experimental data with computational modeling, is proving invaluable in unraveling the complexity of NAD+ metabolism and its signaling functions. ovid.com
A key focus of systems biology in this field is to understand the dynamic regulation of NAD+ levels, which are known to decline with age and in various pathological conditions. researchgate.netovid.com This age-related decline is not due to a single cause but rather results from complex interactions between NAD+ synthesis, consumption, and recycling pathways. ovid.com A systems approach allows researchers to model these interconnected processes and identify key nodes in the network that are most influential in maintaining NAD+ homeostasis. up.edu.mx
Computational models of NAD+ metabolism can simulate the effects of perturbations, such as changes in nutrient availability or the inhibition of specific enzymes. plos.org For example, modeling has shown how changes in extracellular glucose and lactate (B86563) concentrations can significantly alter the cytosolic NAD+/NADH ratio by affecting the fluxes through glycolysis and the lactate dehydrogenase reaction. plos.org These models can predict how interventions, such as supplementation with NAD+ precursors like nicotinamide riboside (NR), might impact the entire NAD+ network and help in designing more effective strategies to restore NAD+ levels. ovid.comup.edu.mx
Systems biology also aids in understanding the compartmentalization of NAD+ pools within the cell. The mitochondria, nucleus, and cytosol maintain distinct NAD+/NADH ratios, which are crucial for their specific functions. nih.govdrugbank.com For instance, the high NAD+/NADH ratio in mitochondria is essential for oxidative phosphorylation, while nuclear NAD+ levels are critical for the activity of sirtuins and PARPs. nih.govnih.gov A systems perspective helps to elucidate how these distinct pools are maintained and how they communicate with each other.
Furthermore, integrating multi-omics data, such as genomics, transcriptomics, proteomics, and metabolomics, provides a more holistic view of NAD+ metabolism and its regulation. By analyzing these large datasets, researchers can identify novel regulatory mechanisms and biomarkers associated with altered NAD+ homeostasis in health and disease. This integrated approach is essential for moving beyond single-target investigations and embracing the complexity of the NAD+ system. ovid.com
Table 3: Key Components of the NAD+ Interactome and their Systems-Level Significance
| Component | Role in NAD+ Metabolism | Impact on Cellular Signaling | Systems Biology Relevance |
|---|---|---|---|
| NAD+ Biosynthesis Pathways | De novo, Preiss-Handler, and salvage pathways generate NAD+ from precursors. nih.govoup.com | Provide the necessary substrate for NAD+-dependent signaling enzymes. | Modeling these pathways helps predict NAD+ levels under different conditions. plos.org |
| NAD+ Consuming Enzymes | Sirtuins, PARPs, CD38/CD157 consume NAD+ as a substrate. nih.govwikipedia.org | Mediate key signaling events in response to changes in NAD+ availability. | These enzymes are critical nodes in the NAD+ interactome, influencing network dynamics. ovid.com |
| Redox Reactions | Dehydrogenases in glycolysis, TCA cycle, and fatty acid oxidation interconvert NAD+ and NADH. nih.govnih.gov | The NAD+/NADH ratio reflects the cellular redox state and influences metabolic signaling. | Understanding the regulation of these reactions is key to modeling cellular energy status. plos.org |
| Metabolite Transporters | Transport of NAD+ precursors (e.g., NR, NMN) across cellular membranes. nih.gov | Regulate the availability of substrates for intracellular NAD+ synthesis. | These transporters are important parameters in multi-compartment models of NAD+ metabolism. |
| Nutrient Sensing Pathways | Pathways like mTOR and AMPK can influence NAD+ metabolism. researchgate.net | Link cellular energy status to the regulation of NAD+ synthesis and consumption. | Integrating these pathways into models provides a more complete picture of metabolic regulation. |
Advanced Methodological Developments for in situ and in vivo NAD/NADH Analysis
The dynamic and compartmentalized nature of NAD+ and NADH necessitates sophisticated analytical methods for their accurate quantification in living cells (in situ) and organisms (in vivo). Recent years have seen significant advancements in techniques that offer improved sensitivity, specificity, and spatiotemporal resolution for monitoring these crucial coenzymes.
Genetically encoded fluorescent biosensors have emerged as powerful tools for real-time monitoring of the NAD+/NADH ratio in specific subcellular compartments of living cells. nih.gov One such sensor, Peredox-mCherry, has been successfully used in plants to create a "redox atlas" of the cytosol, revealing differences in NAD+ redox status between various organs and tissues. nih.gov These biosensors allow for dynamic measurements in response to metabolic perturbations, providing insights into the coupling of redox states between different cellular compartments. nih.gov
Mass spectrometry-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for the accurate and sensitive quantification of NAD+ and its related metabolites in biological samples. nih.govmdpi.com These techniques can simultaneously measure a wide range of metabolites in the NAD+ metabolome, including precursors, intermediates, and catabolites. mdpi.com Optimized protocols for sample preparation are crucial to ensure the stability of these often-labile molecules and to obtain reliable data from various biological matrices like cells, tissues, and biofluids. mdpi.comnih.gov
High-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection is another widely used method for the separation and quantification of NAD+ and NADH. springernature.com While perhaps less sensitive than LC-MS/MS for some applications, HPLC provides a robust and reliable means of measuring NAD+ levels and has been instrumental in analyzing pathophysiological changes in various in vitro and in vivo models. springernature.com
For non-invasive in vivo analysis, particularly in the human brain, 31P magnetic resonance spectroscopy (MRS) at ultra-high fields (e.g., 7 Tesla) has been developed as a novel assay. nih.gov This technique allows for the simultaneous measurement of intracellular NAD+, NADH, and the total NAD pool, as well as the NAD+/NADH ratio, providing valuable information on the redox state in living human subjects. nih.gov This method has been used to detect age-dependent changes in NAD+ metabolism in the brain. nih.gov
Another in vivo technique is laser-induced fluorescence spectroscopy, which takes advantage of the intrinsic fluorescence of NADH. fu-berlin.de This method can be used to monitor changes in NADH concentration in tissues, such as the cerebral cortex, in response to various stimuli or interventions. fu-berlin.de Fiber-coupled time-correlated single photon counting (TCSPC) is a more advanced fluorescence-based technique that can measure the fluorescence lifetime of NADH in vivo, providing information on the metabolic state of tissues by distinguishing between free and protein-bound NADH. researchgate.net
Table 4: Comparison of Advanced Methods for NAD/NADH Analysis
| Method | Principle | Application | Advantages | Limitations |
|---|---|---|---|---|
| Genetically Encoded Biosensors (e.g., Peredox) | FRET-based or single-fluorophore sensors that change fluorescence upon binding NADH or NAD+. nih.gov | Real-time, in situ monitoring of NAD+/NADH ratio in specific subcellular compartments. | High spatiotemporal resolution; allows for dynamic measurements in living cells. | Requires genetic modification of the system; potential for artifacts due to sensor expression. |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection and quantification. nih.govmdpi.com | Comprehensive and quantitative analysis of the NAD+ metabolome in biological extracts. | High sensitivity and specificity; can measure multiple metabolites simultaneously. | Destructive to the sample; provides a "snapshot" rather than real-time data; requires complex instrumentation. |
| HPLC | Chromatographic separation with UV or fluorescence detection. springernature.com | Quantification of NAD+ and NADH in cell and tissue extracts. | Robust, reliable, and widely available. | Lower sensitivity than MS; may have co-elution issues. |
| 31P Magnetic Resonance Spectroscopy (MRS) | Non-invasive detection of phosphorus-containing metabolites, including NAD+ and NADH. nih.gov | In vivo quantification of NAD+, NADH, and NAD+/NADH ratio in tissues like the brain. | Non-invasive; suitable for human studies. | Lower spatial resolution and sensitivity compared to other methods; requires high-field magnets. |
| Fluorescence Spectroscopy/Lifetime Imaging (FLIM) | Detection of NADH autofluorescence and its decay kinetics. fu-berlin.deresearchgate.net | In vivo and in situ monitoring of NADH levels and metabolic state. | Non-invasive (for surface tissues); provides information on NADH binding state. | Signal can be affected by other fluorescent molecules; limited penetration depth. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
